Product packaging for ent-3Beta-Tigloyloxykaur-16-en-19-oic acid(Cat. No.:)

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Katalognummer: B1164376
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: HCVOJPQEMAKKFV-ZRAJGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid has been reported in Sphagneticola trilobata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O4 B1164376 ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOJPQEMAKKFV-ZRAJGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of ent-3β-Tigloyloxykaur-16-en-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the bioactive diterpenoid, ent-3β-Tigloyloxykaur-16-en-19-oic acid. This document details the primary plant source, summarizes the yields of related compounds, and provides a comprehensive experimental protocol for the isolation of ent-kaurane diterpenoids from their natural matrix.

Primary Natural Source

The principal natural source of ent-3β-Tigloyloxykaur-16-en-19-oic acid identified in the scientific literature is the plant Wedelia trilobata, a member of the Asteraceae family. This perennial herb is known to produce a variety of ent-kaurane diterpenoids, a class of compounds with diverse biological activities. While Wedelia trilobata is confirmed as a source, specific quantitative data on the yield of ent-3β-Tigloyloxykaur-16-en-19-oic acid is not extensively reported in the available literature. However, studies on the isolation of analogous compounds from this plant provide valuable insights into the general abundance of this class of diterpenoids.

Quantitative Data on Related Diterpenoids from Wedelia trilobata

While the precise yield of ent-3β-Tigloyloxykaur-16-en-19-oic acid is not specified in the reviewed literature, the following table summarizes the yields of other ent-kaurane diterpenoids isolated from a 10.0 kg sample of dried, powdered whole plants of Wedelia trilobata. This data provides a comparative reference for the potential abundance of the target compound.

Compound NameStarting Material (kg)Yield (mg)
Grandiflorenic acid (5)10.017.5
Pterokaurene L3 (6)10.040
3α-cinnamoyloxy-pterokaurene L3 (8)10.0166
Wedelobatin A (3)10.04
Wedelobatin B (4)10.04
Compound 1210.048
Compound 1310.08

Data extracted from Ma, B.-J., et al. (2013). ent-Kaurane diterpenoids from the plant Wedelia trilobata. Natural Products and Bioprospecting, 3(3), 107–111.

Experimental Protocol: Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

The following protocol is a detailed methodology for the extraction and isolation of ent-kaurane diterpenoids, including ent-3β-Tigloyloxykaur-16-en-19-oic acid, from the whole plant material of Wedelia trilobata.

Plant Material and Extraction
  • Plant Material Collection and Preparation: Collect whole plants of Wedelia trilobata. Air-dry the plant material and pulverize it into a fine powder.

  • Extraction: Macerate 10.0 kg of the dried, powdered plant material with 95% ethanol at room temperature. Concentrate the resulting ethanol extract under reduced pressure to obtain a crude residue.

Chromatographic Separation and Purification
  • Initial Fractionation (Silica Gel Column Chromatography):

    • Subject the crude residue (1180 g) to silica gel column chromatography.

    • Elute the column with a gradient of petroleum ether (PE)-acetone, followed by methanol (MeOH), to yield multiple fractions.

  • Purification of Individual Compounds (Multi-step Chromatography):

    • Fraction 1 (eluted with 10% acetone): Further purify by recrystallization from PE-acetone to yield specific compounds.

    • Fraction 2 (eluted with 15% acetone): Subject this fraction to further separation on a silica gel column using a chloroform-acetone gradient (e.g., 60:1). Subsequently, purify the resulting sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) with a acetonitrile-water gradient (e.g., 50% to 70%).

    • Fraction 3 (eluted with 20% acetone): Further fractionate on a silica gel column with a PE-acetone gradient (e.g., 40:1 to 15:1).

      • Sub-fraction 3a: Purify using MCI gel chromatography (100% MeOH) followed by Medium Pressure Liquid Chromatography (MPLC) with a MeOH-water gradient (e.g., 75% to 82%) to isolate additional diterpenoids.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.

Isolation_Workflow A Dried, Powdered Wedelia trilobata (10.0 kg) B Extraction with 95% Ethanol A->B C Crude Ethanol Extract (1180 g) B->C D Silica Gel Column Chromatography (Petroleum Ether-Acetone, MeOH) C->D E Fraction 1 D->E F Fraction 2 D->F G Fraction 3 D->G H Recrystallization E->H I Silica Gel Column F->I K Silica Gel Column G->K M Isolated ent-Kaurane Diterpenoids (including ent-3β-Tigloyloxykaur-16-en-19-oic acid) H->M J Preparative HPLC I->J J->M L MCI Gel & MPLC K->L L->M

Caption: Isolation workflow for ent-kaurane diterpenoids.

This comprehensive guide provides researchers and drug development professionals with the foundational knowledge of the natural sources and a detailed methodology for the isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid and related compounds. The provided protocol, derived from established scientific literature, offers a robust starting point for further investigation and development of this promising class of natural products.

Biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in Wedelia trilobata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelia trilobata, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, including a variety of ent-kaurane diterpenoids. Among these, ent-3β-Tigloyloxykaur-16-en-19-oic acid has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this complex diterpenoid. While the complete enzymatic cascade in Wedelia trilobata has not been fully elucidated, this document outlines the likely sequence of reactions based on established principles of diterpenoid biosynthesis in plants. Furthermore, it offers detailed experimental protocols for the identification and characterization of the currently uncharacterized enzymes in this pathway, providing a roadmap for future research in this area.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic hydrocarbon skeleton. In plants, they serve various ecological roles and have been shown to possess a wide range of biological activities. Wedelia trilobata is a known producer of numerous ent-kaurane diterpenoids, including the subject of this guide, ent-3β-Tigloyloxykaur-16-en-19-oic acid. Understanding the biosynthesis of this molecule is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid is a multi-step process that begins with primary metabolites and proceeds through a series of cyclizations and functional group modifications. The pathway can be divided into four main stages:

Stage 1: Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis initiates with the production of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized via the methylerythritol phosphate (MEP) pathway, which is localized in the plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP.

Stage 2: Construction of the ent-Kaurene Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP precursor is catalyzed by two distinct terpene synthases:

  • ent-copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-kaurene Synthase (KS): ent-CPP is then utilized by ent-kaurene synthase, which catalyzes a second cyclization to yield the tetracyclic diterpene hydrocarbon, ent-kaurene.

Stage 3: Oxidation of the ent-Kaurene Skeleton

Following the formation of the core skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). For the biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid, two key oxidative steps are proposed:

  • Oxidation at C-19: The methyl group at the C-19 position of ent-kaurene is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid. This three-step oxidation (methyl to alcohol, alcohol to aldehyde, and aldehyde to carboxylic acid) is likely catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s.

  • Hydroxylation at C-3β: The ent-kaurenoic acid intermediate is then hydroxylated at the 3β-position. This stereospecific hydroxylation is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase. The identity of this enzyme in Wedelia trilobata remains to be determined.

Stage 4: Esterification with Tiglic Acid

The final step in the biosynthesis is the esterification of the 3β-hydroxyl group with a tigloyl moiety.

  • Biosynthesis of Tigloyl-CoA: The tigloyl group is derived from the amino acid L-isoleucine. Through a series of enzymatic reactions in the isoleucine catabolic pathway, tigloyl-CoA is produced.[1]

  • Acyltransfer: A specific acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases, catalyzes the transfer of the tigloyl group from tigloyl-CoA to the 3β-hydroxyl of ent-3β-hydroxykaur-16-en-19-oic acid, yielding the final product. The specific acyltransferase responsible for this reaction in Wedelia trilobata has not yet been identified.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Diterpene_Core Diterpene Core Biosynthesis cluster_Modification Scaffold Modification cluster_Isoleucine Isoleucine Catabolism Pyruvate Pyruvate MEP_path ... G3P Glyceraldehyde-3-Phosphate IPP IPP MEP_path->IPP DMAPP DMAPP MEP_path->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaur-16-en-19-oic acid ent_Kaurene->ent_Kaurenoic_acid CYP701 (KO) ent_3b_OH_Kaurenoic_acid ent-3β-Hydroxykaur-16-en-19-oic acid ent_Kaurenoic_acid->ent_3b_OH_Kaurenoic_acid CYP450 (3β-hydroxylase) [Hypothesized] Final_Product ent-3β-Tigloyloxykaur-16-en-19-oic acid ent_3b_OH_Kaurenoic_acid->Final_Product Isoleucine L-Isoleucine ... ... Isoleucine->... Tigloyl_CoA Tigloyl-CoA Tigloyl_CoA->Final_Product BAHD Acyltransferase [Hypothesized] ...->Tigloyl_CoA

Caption: Proposed biosynthetic pathway of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding enzyme kinetics, gene expression levels, or metabolite concentrations for the biosynthetic pathway of ent-3β-Tigloyloxykaur-16-en-19-oic acid in Wedelia trilobata. The following table summarizes the types of quantitative data that are needed to fully characterize this pathway.

Parameter Enzyme/Metabolite Method of Measurement Significance
Km CYP450 (3β-hydroxylase)In vitro enzyme assay with recombinant proteinSubstrate affinity
kcat CYP450 (3β-hydroxylase)In vitro enzyme assay with recombinant proteinCatalytic turnover rate
Km BAHD AcyltransferaseIn vitro enzyme assay with recombinant proteinSubstrate affinity
kcat BAHD AcyltransferaseIn vitro enzyme assay with recombinant proteinCatalytic turnover rate
Gene Expression (mRNA levels) CPS, KS, CYP701, CYP450 (3β-hydroxylase), BAHD AcyltransferaseqRT-PCR, RNA-SeqCorrelate gene activity with compound accumulation
Metabolite Concentration Pathway intermediates and final productLC-MS, GC-MSDetermine pathway flux and identify bottlenecks

Experimental Protocols

The elucidation of the complete biosynthetic pathway requires the identification and functional characterization of the unknown enzymes. Below are detailed protocols for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate cytochrome P450 and acyltransferase genes involved in the biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Methodology:

  • Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Wedelia trilobata.

  • RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • De novo Transcriptome Assembly: Assemble the transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

  • Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known plant cytochrome P450s (especially those involved in diterpenoid biosynthesis) and BAHD acyltransferases.

  • Differential Expression Analysis: Compare the expression levels of candidate genes across different tissues to identify those that are highly expressed in tissues where the target compound accumulates.

Transcriptome_Workflow Plant_Tissues Wedelia trilobata Tissues (Leaf, Stem, Root, Flower) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Library_Prep cDNA Library Preparation & RNA-Seq RNA_Extraction->Library_Prep Assembly De novo Transcriptome Assembly Library_Prep->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Identification of Candidate CYP450 and Acyltransferase Genes Annotation->Candidate_Genes

Caption: Workflow for identification of candidate biosynthetic genes.
Functional Characterization of a Candidate Cytochrome P450 (3β-hydroxylase)

Objective: To functionally characterize a candidate cytochrome P450 gene to confirm its role as an ent-kaurenoic acid 3β-hydroxylase.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate CYP450 gene from Wedelia trilobata cDNA and clone it into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast). Yeast is a preferred system for expressing plant P450s as it is a eukaryote with an endoplasmic reticulum where the P450 can be properly folded and integrated.

  • In Vivo Assay:

    • Culture the transformed yeast cells.

    • Induce the expression of the P450 gene.

    • Feed the yeast culture with the substrate, ent-kaurenoic acid.

    • After incubation, extract the metabolites from the yeast culture medium and cell pellet.

  • In Vitro Assay:

    • Isolate microsomes from the yeast culture expressing the P450.

    • Perform an in vitro enzyme assay by incubating the microsomes with ent-kaurenoic acid, NADPH, and a cytochrome P450 reductase.

  • Metabolite Analysis:

    • Analyze the extracts from the in vivo and in vitro assays by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention times and mass spectra of the products with an authentic standard of ent-3β-hydroxykaur-16-en-19-oic acid if available, or elucidate the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of a Candidate BAHD Acyltransferase

Objective: To functionally characterize a candidate acyltransferase gene to confirm its role in the esterification of ent-3β-hydroxykaur-16-en-19-oic acid with tigloyl-CoA.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate BAHD acyltransferase gene from Wedelia trilobata cDNA and clone it into a bacterial expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

  • Heterologous Expression and Protein Purification:

    • Transform the expression construct into E. coli (e.g., BL21(DE3) strain).

    • Induce protein expression with IPTG.

    • Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Set up an enzymatic reaction containing the purified recombinant protein, the acceptor substrate (ent-3β-hydroxykaur-16-en-19-oic acid), and the acyl donor (tigloyl-CoA) in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the product.

  • Product Analysis:

    • Analyze the reaction product by LC-MS and compare its retention time and mass spectrum to an authentic standard of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (CYP450 or Acyltransferase) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (Yeast for P450, E. coli for Acyltransferase) Cloning->Expression Assay Enzyme Assay (In vivo/In vitro for P450, In vitro for Acyltransferase) Expression->Assay Analysis Product Analysis (LC-MS, GC-MS, NMR) Assay->Analysis Confirmation Functional Confirmation Analysis->Confirmation

Caption: General workflow for enzyme functional characterization.

Conclusion

The biosynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic acid in Wedelia trilobata is a complex process involving multiple enzymatic steps. While the general outline of the pathway can be inferred from our knowledge of diterpenoid biosynthesis in other plants, the specific enzymes responsible for the key hydroxylation and acylation steps in W. trilobata remain to be discovered. The experimental approaches detailed in this guide provide a clear path forward for the complete elucidation of this pathway. The identification and characterization of these novel enzymes will not only enhance our understanding of plant secondary metabolism but also provide valuable biocatalysts for the sustainable production of this and other valuable diterpenoids.

References

An In-depth Technical Guide on ent-3β-Tigloyloxykaur-16-en-19-oic Acid (CAS: 79406-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid, a member of the ent-kaurane diterpenoid class of natural products, is a phytochemical isolated from Wedelia trilobata (L.) Hitchc. This technical guide provides a comprehensive overview of its biological activities, mechanism of action, and relevant experimental protocols to support further research and drug development efforts. The primary focus of this document is its notable anti-inflammatory properties and the underlying molecular pathways.

Chemical Properties

PropertyValue
CAS Number 79406-09-0
Molecular Formula C25H36O4
Synonyms (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, WT-26
Source Wedelia trilobata

Biological Activity and Mechanism of Action

Recent research has identified ent-3β-Tigloyloxykaur-16-en-19-oic acid as a potent anti-inflammatory agent. Studies in lipopolysaccharide (LPS)-stimulated macrophages have demonstrated its ability to significantly suppress the production of key inflammatory mediators.

Anti-inflammatory Effects

ent-3β-Tigloyloxykaur-16-en-19-oic acid has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1] Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

A summary of the inhibitory effects is presented in the table below:

Inflammatory MediatorEffect
Nitric Oxide (NO)Suppressed
Prostaglandin E2 (PGE2)Suppressed
Inducible Nitric Oxide Synthase (iNOS)Downregulated
Cyclooxygenase-2 (COX-2)Downregulated
Tumor Necrosis Factor-α (TNF-α)Downregulated
Interleukin-6 (IL-6)Downregulated
Interleukin-1β (IL-1β)Downregulated
Modulation of Signaling Pathways

The anti-inflammatory effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid are mediated through the modulation of several key signaling pathways:

  • NF-κB Pathway: The compound inhibits the activation of nuclear factor-κB (NF-κB) p65 and its upstream signaling molecules.[1]

  • MAPK Pathway: It reduces the phosphorylation of mitogen-activated protein kinases (MAPKs).[1]

  • mTOR Pathway: The phosphorylation of the mammalian target of rapamycin (mTOR) is also diminished in the presence of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of ent-3β-Tigloyloxykaur-16-en-19-oic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-MAPKs, MAPKs, p-mTOR, mTOR, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH). The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB (p65) TLR4->NFkB activates mTOR mTOR TLR4->mTOR activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators induces NFkB->Inflammatory_Mediators induces mTOR->Inflammatory_Mediators induces Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Compound->MAPK Compound->NFkB Compound->mTOR

Caption: Modulation of Inflammatory Signaling Pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

experimental_workflow Start Start: Macrophage Cell Culture Pretreat Pre-treatment with ent-3β-Tigloyloxykaur-16-en-19-oic acid Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Incubate Incubation (24h) Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect Analysis Analysis Collect->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (Cytokines) Analysis->ELISA Western Western Blot (Proteins) Analysis->Western qPCR qRT-PCR (mRNA) Analysis->qPCR End End: Data Interpretation Griess->End ELISA->End Western->End qPCR->End

Caption: In Vitro Anti-inflammatory Experimental Workflow.

Conclusion

ent-3β-Tigloyloxykaur-16-en-19-oic acid has emerged as a promising natural product with significant anti-inflammatory properties. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and mTOR highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational understanding of its biological activities and the experimental approaches to further investigate its therapeutic potential.

References

An In-depth Technical Guide to ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and biological activities of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a natural product with significant anti-inflammatory potential. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Chemical Data

ent-3β-Tigloyloxykaur-16-en-19-oic acid is a diterpenoid that can be isolated from the herbs of Wedelia trilobata.[1] It is characterized by an ent-kaurane skeleton esterified with a tigloyloxy group at the 3β position.

PropertyValueSource
Chemical Formula C₂₅H₃₆O₄[2]
Molecular Weight 400.6 g/mol [2]
CAS Number 79406-09-0[2]
Parent Compound ent-Kaur-16-en-19-oic acid
Esterifying Acid Tiglic acid

Experimental Protocols

Isolation and Purification of ent-3β-Tigloyloxykaur-16-en-19-oic Acid from Wedelia trilobata

The following protocol is a representative method for the isolation and purification of ent-kaurane diterpenoids from Wedelia trilobata, adapted from methodologies described in the literature for similar compounds from this plant.

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of Wedelia trilobata are extracted exhaustively with 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, typically enriched in diterpenoids, is selected for further separation.

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to yield several primary fractions.

  • Sephadex LH-20 Column Chromatography: Fractions showing the presence of diterpenoids (as determined by thin-layer chromatography) are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure ent-3β-Tigloyloxykaur-16-en-19-oic acid.

4. Structural Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Mandatory Visualizations

Molecular Structure

molecular_structure cluster_kaurane ent-Kaur-16-en-19-oic acid backbone cluster_tigloyl Tigloyloxy group C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 O_ester O C3->O_ester C5 C4->C5 C18 C4->C18 C19 OOH C4->C19 C6 C5->C6 C10 C5->C10 C7 C6->C7 C8 C7->C8 C9 C8->C9 C14 C8->C14 C9->C10 C11 C9->C11 C10->C1 C20 C10->C20 C12 C11->C12 C13 C12->C13 C16 C13->C16 C14->C13 C15 C15->C8 C16->C15 C17 C16->C17 = C_carbonyl O O_ester->C_carbonyl C_alpha C_carbonyl->C_alpha C_beta C_alpha->C_beta = C_gamma C_alpha->C_gamma C_delta C_beta->C_delta NF_kB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_genes Inhibition Inhibition->IKK Inhibition->NFkB_nucleus Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Compound->Inhibition MAPK_pathway LPS LPS Upstream_kinases Upstream Kinases LPS->Upstream_kinases p38 p38 Upstream_kinases->p38 ERK ERK1/2 Upstream_kinases->ERK JNK JNK Upstream_kinases->JNK Transcription_factors Transcription Factors (e.g., AP-1) p38->Transcription_factors ERK->Transcription_factors JNK->Transcription_factors Inflammatory_response Inflammatory Response Transcription_factors->Inflammatory_response Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Inhibition Compound->Inhibition Inhibition->p38 Inhibition->ERK Inhibition->JNK mTOR_pathway Growth_Factors Growth Factors / Mitogens PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_synthesis Protein Synthesis & Cell Growth mTORC1->Protein_synthesis Autophagy Autophagy mTORC1->Autophagy Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Inhibition Compound->Inhibition Inhibition->mTORC1

References

Spectroscopic and Methodological Profile of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for ent-3β-tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the plant Wedelia trilobata. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of ent-3β-tigloyloxykaur-16-en-19-oic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a comprehensive summary from peer-reviewed phytochemical studies.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for ent-3β-tigloyloxykaur-16-en-19-oic acid, identified as 3α-tigloyloxypterokaurene L3 in the source literature, are presented below. The spectra were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
11.84 (α), 1.07 (β)m
21.95 (α), 1.45 (β)m
34.60dd12.1, 4.5
51.65m
61.84 (α), 1.80 (β)m
71.52-1.60m
90.95m
111.52-1.60m
121.60 (α), 1.46 (β)m
132.63br. s
141.95 (α), 1.13 (β)dd11.4, 4.9
152.05m
174.79, 4.73br. s
200.91s
2'6.86br. q7.1
3'1.83s
4'1.82d7.1

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

PositionChemical Shift (δ) ppmType
139.4CH₂
218.4CH₂
378.7CH
444.1C
557.2CH
621.9CH₂
741.3CH₂
843.8C
955.7CH
1039.58C
1118.4CH₂
1233.1CH₂
1343.8CH
1439.57CH₂
1549.0CH₂
16155.9C
17102.9CH₂
1829.0CH₃
19177.4C
2016.2CH₃
1'167.7C
2'128.8C
3'137.2C
4'14.4CH₃
5'12.0CH₃
Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for ent-3β-tigloyloxykaur-16-en-19-oic acid were not detailed in the primary reviewed literature focusing on its NMR characterization, related studies on similar ent-kaurane diterpenoids from Wedelia trilobata report the presence of hydroxyl (νmax ~3430 cm⁻¹) and carbonyl (νmax ~1710 cm⁻¹) groups in their IR spectra. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the molecular formula.

Experimental Protocols

The isolation and characterization of ent-3β-tigloyloxykaur-16-en-19-oic acid involve a multi-step process typical for natural product chemistry.

1. Plant Material Collection and Extraction: The whole plant of Wedelia trilobata is collected, air-dried, and powdered. The powdered material is then extracted with a suitable solvent, such as ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Isolation: The crude extract is subjected to chromatographic separation. This typically involves initial fractionation using a silica gel column with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions containing compounds of interest are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

3. Spectroscopic Analysis: The structure of the isolated compound is elucidated using a combination of spectroscopic methods:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

  • Mass Spectrometry: HRESIMS is used to determine the exact molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of ent-3β-tigloyloxykaur-16-en-19-oic acid.

experimental_workflow plant_material Plant Material (Wedelia trilobata) extraction Extraction (Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (Silica Gel Column) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (Column Chromatography, HPLC) fractions->purification pure_compound ent-3β-Tigloyloxykaur-16-en-19-oic acid purification->pure_compound analysis Spectroscopic Analysis pure_compound->analysis nmr NMR (¹H, ¹³C, 2D) analysis->nmr ms MS (HRESIMS) analysis->ms ir IR analysis->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Caption: Experimental workflow for the isolation and characterization of natural products.

As of the latest review, specific signaling pathways directly modulated by ent-3β-tigloyloxykaur-16-en-19-oic acid have not been extensively detailed in the available scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

An In-depth Technical Guide on the Solubility and Biological Activity of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the chemical structure of ent-3β-Tigloyloxykaur-16-en-19-oic acid, which features a large, hydrophobic tetracyclic core and a carboxylic acid group, its solubility is expected to be highly dependent on the solvent's polarity.

Inferred Solubility in Common Laboratory Solvents

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), is reported to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but practically insoluble in water. It is reasonable to infer a similar solubility profile for its tigloyloxy derivative. The large nonpolar surface area of the kaurane skeleton dominates its physical properties, leading to poor aqueous solubility. The presence of the carboxylic acid group provides a site for ionization in basic solutions, which can enhance aqueous solubility, while the tigloyloxy ester group at the 3β position further increases its lipophilicity.

Table 1: Inferred Solubility of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in Various Solvents

SolventChemical FormulaPolarityInferred SolubilityRationale
WaterH₂OHighPoorly SolubleThe large, nonpolar kaurane backbone significantly limits solubility in polar protic solvents.
MethanolCH₃OHHighSolubleThe presence of the hydroxyl group and its ability to form hydrogen bonds allows for the dissolution of polar and some nonpolar compounds.
EthanolC₂H₅OHHighSolubleSimilar to methanol, its amphipathic nature facilitates the dissolution of compounds with both polar and nonpolar regions.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSolubleA powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Acetone(CH₃)₂COMediumLikely SolubleA polar aprotic solvent that is a good solvent for many organic compounds.
ChloroformCHCl₃LowLikely SolubleA nonpolar solvent that should effectively solvate the hydrophobic kaurane skeleton.
HexaneC₆H₁₄LowLikely SolubleA nonpolar solvent suitable for dissolving highly lipophilic compounds.
Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of ent-3β-Tigloyloxykaur-16-en-19-oic acid in a panel of selected solvents at a controlled temperature.

Materials:

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid ent-3β-Tigloyloxykaur-16-en-19-oic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved compound reaches a steady state.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow any undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid material.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of ent-3β-Tigloyloxykaur-16-en-19-oic acid of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original solubility in each solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Biological Activity and Signaling Pathways

ent-3β-Tigloyloxykaur-16-en-19-oic acid and related kaurane diterpenoids have been shown to possess significant biological activities, particularly in the context of inflammation. The anti-inflammatory effects are mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and mTOR.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like ent-3β-Tigloyloxykaur-16-en-19-oic acid.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Assay Types cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7 macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation compound_treatment Treatment with ent-3β-Tigloyloxykaur-16-en-19-oic acid lps_stimulation->compound_treatment assays Downstream Assays compound_treatment->assays elisa ELISA (TNF-α, IL-6) assays->elisa western_blot Western Blot (p-p65, p-IκBα, p-ERK, p-p38, p-JNK, p-mTOR) assays->western_blot qpcr qPCR (iNOS, COX-2) assays->qpcr no_assay Nitric Oxide Assay assays->no_assay animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) assays->animal_model Translational Step compound_admin Compound Administration animal_model->compound_admin measurement Measurement of Inflammatory Parameters (e.g., Paw volume, MPO activity) compound_admin->measurement

Caption: Experimental workflow for evaluating anti-inflammatory activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. ent-3β-Tigloyloxykaur-16-en-19-oic acid has been shown to inhibit this pathway.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes induces Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation and other cellular processes. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory mediators.

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Compound->MAPK inhibits phosphorylation mTOR_pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates ProteinSynthesis Protein Synthesis (e.g., via S6K1, 4E-BP1) mTORC1->ProteinSynthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Compound->mTORC1 modulates

A Comprehensive Technical Guide to Kaurene-Type Diterpenoids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biosynthesis of the Kaurene Skeleton

The biosynthesis of ent-kaurene diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The process is initiated by the enzymatic cyclization of GGPP by ent-copalyl diphosphate synthase (CPS), which forms ent-copalyl diphosphate (ent-CPP). Subsequently, ent-kaurene synthase (KS) catalyzes a second cyclization to produce the characteristic tetracyclic hydrocarbon skeleton, ent-kaurene. This fundamental framework then undergoes a variety of enzymatic modifications, such as oxidation, hydroxylation, and rearrangement, to generate the vast structural diversity observed in this family of compounds.

Kaurene Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) Diverse_Kaurenoids Diverse Kaurene-type Diterpenoids ent_Kaurene->Diverse_Kaurenoids Oxidation, Hydroxylation, Rearrangement

Biosynthesis of the ent-kaurene skeleton from GGPP.

Biological Activities and Therapeutic Potential

Ent-kaurane diterpenoids exhibit a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development. The most extensively studied properties include their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of various ent-kaurane diterpenoids against a wide range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.[4]

Table 1: Anticancer Activity of Selected Kaurene-Type Diterpenoids (IC50 in µM)

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference(s)
Oridonin LNCaPProstate Cancer-1.8 - 7.5[5]
DU145Prostate Cancer-1.8 - 7.5[5]
PC3Prostate Cancer-1.8 - 7.5[5]
MCF-7Breast Cancer-1.8 - 7.5[5]
MDA-MB-231Breast Cancer-1.8 - 7.5[5]
NCI-H520Non-Small Cell Lung Cancer-1.8 - 7.5[5]
NCI-H460Non-Small Cell Lung Cancer-1.8 - 7.5[5]
NB4Acute Promyelocytic Leukemia-1.8 - 7.5[5]
U118Glioblastoma-1.8 - 7.5[5]
U138Glioblastoma-1.8 - 7.5[5]
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[6]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[6]
Eriocalyxin B PC-3Prostate Cancer48~0.5[1]
22RV1Prostate Cancer48~2.0[1]
Amethystoidin A K562Chronic Myelogenous Leukemia-0.69 µg/mL[7]
Isowikstroemin A HL-60Promyelocytic Leukemia-0.9 - 7.0[8]
SMMC-7721Hepatocellular Carcinoma-0.9 - 7.0[8]
A-549Lung Carcinoma-0.9 - 7.0[8]
MCF-7Breast Cancer-0.9 - 7.0[8]
SW480Colorectal Adenocarcinoma-0.9 - 7.0[8]
CrT1 SK-HEP1Hepatocellular Carcinoma-8.40 - 31.2[4]
Adenanthin HepG2Hepatocellular Carcinoma482.31[4]
Bel-7402Hepatocellular Carcinoma486.67[4]
SMMC-7721Hepatocellular Carcinoma488.13[4]
Glaucocalyxin B HL-60Promyelocytic Leukemia245.86[4]
SGC-7901Gastric Cancer6013.4[4]
HeLaCervical Cancer724.61[4]
SiHaCervical Cancer723.11[4]
Anti-inflammatory Activity

Several kaurene-type diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the modulation of key inflammatory signaling pathways like NF-κB and Nrf2.[9]

Table 2: Anti-inflammatory Activity of Selected Kaurene-Type Diterpenoids

CompoundAssayCell LineIC50Reference(s)
Kaurenoic Acid NO Production InhibitionRAW 264.751.73 ± 2.42 µM
PGE2 Release InhibitionRAW 264.7106.09 ± 0.27 µM
Various Kaurene Derivatives NO Production InhibitionRAW 264.72 - 10 µM[10]
Isohenolide I NO Production InhibitionRAW 264.715.99 ± 0.75 µM[11]
11α-hydroxy-3-oxo-ent-kaur-16-en-15-one NO Production InhibitionRAW 264.718.19 ± 0.42 µM[11]
Antimicrobial Activity

Kaurene-type diterpenoids have also shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Kaurene-Type Diterpenoids (MIC)

CompoundMicroorganismMICReference(s)
Kaurenoic Acid Streptococcus sobrinus10 µg/mL[12]
Streptococcus mutans10 µg/mL[12]
Streptococcus mitis10 µg/mL[12]
Streptococcus sanguinis10 µg/mL[12]
Lactobacillus casei10 µg/mL[12]
Streptococcus salivarius100 µg/mL[12]
Enterococcus faecalis200 µg/mL[12]
Oridonin Bacillus subtilis31.2 µg/mL
Staphylococcus aureus31.2 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)64 µg/mL

Key Signaling Pathways Modulated by Kaurene-Type Diterpenoids

The therapeutic effects of kaurene-type diterpenoids are underpinned by their ability to modulate critical cellular signaling pathways.

Apoptosis Signaling Pathway

Many kaurene-type diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[1][4]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TNF FasL / TNF-α DeathReceptor Death Receptor FasL_TNF->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2 Bcl-2/Bcl-xL (Inhibited by Kaurenoids) Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kaurenoids Kaurene-type Diterpenoids Kaurenoids->Caspase8 Modulate Kaurenoids->Bcl2 Inhibit Kaurenoids->Caspase9 Modulate

Modulation of apoptosis pathways by kaurene-type diterpenoids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Oridonin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[13][14] This leads to the downregulation of pro-inflammatory and anti-apoptotic genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_LPS TNF-α / LPS TNFR_TLR TNFR / TLR TNFa_LPS->TNFR_TLR IKK_complex IKK Complex TNFR_TLR->IKK_complex IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Dissociation IkBa_p p-IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg Ubiquitination & Proteasomal Degradation DNA DNA p65_p50_nuc->DNA Binds to κB sites Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression DNA->Gene_Expression Oridonin Oridonin Oridonin->IKK_complex Inhibits Phosphorylation

Inhibition of the NF-κB pathway by oridonin.

Experimental Protocols and Workflow

General Workflow for Isolation and Characterization

The discovery of novel kaurene-type diterpenoids typically follows a systematic workflow, from plant collection to structure elucidation and biological evaluation.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation & Bioassay Plant_Material Plant Material (e.g., Isodon species) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., EtOH, MeOH) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Kaurene-type Diterpenoid HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Xray X-ray Crystallography Pure_Compound->Xray Bioassays Biological Assays (Anticancer, Anti-inflammatory, Antimicrobial) Pure_Compound->Bioassays Structure Structure Determination Spectroscopy->Structure Xray->Structure

General workflow for the isolation and characterization of kaurene-type diterpenoids.

Key Experimental Methodologies

1. Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the kaurene-type diterpenoid for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

  • Protocol Outline:

    • Treat cells with the kaurene-type diterpenoid to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

3. Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Principle: NO is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The stable end product of NO, nitrite (NO₂⁻), can be measured colorimetrically using the Griess reagent.

  • Protocol Outline:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the kaurene-type diterpenoid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 10-15 minutes.

    • Measure the absorbance at approximately 540 nm.

    • Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

4. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial compound in a liquid growth medium.

  • Protocol Outline:

    • Prepare serial two-fold dilutions of the kaurene-type diterpenoid in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium or fungus.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Kaurene-type diterpenoids represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their promising anticancer, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide provides a foundational overview of the current state of research on these fascinating compounds, offering valuable data and methodologies to guide future studies aimed at harnessing their full therapeutic potential. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to translate their promise into clinical applications.

References

Methodological & Application

Application Notes & Protocols for the Isolation of ent-3β-Tigloyloxykaur-16-en-19-oic Acid from Sphagneticola trilobata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphagneticola trilobata, a member of the Asteraceae family, is a plant known for its traditional medicinal uses, including the treatment of inflammation, pain, and infections.[1][2] The plant is a rich source of various bioactive secondary metabolites, particularly kaurene diterpenoids. One such compound of interest is ent-3β-tigloyloxykaur-16-en-19-oic acid, a diterpenoid that, along with related compounds, has been isolated from this plant.[3][4] Kaurene diterpenoids from S. trilobata have demonstrated a range of pharmacological activities, making them promising candidates for drug discovery and development.

These application notes provide a comprehensive protocol for the extraction, fractionation, and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid from the leaves of Sphagneticola trilobata. The protocol is based on established methodologies for the isolation of kaurene diterpenoids from this plant species.

Data Presentation

The yield and purity of the isolated compound can vary depending on several factors, including the geographical origin of the plant material, harvesting time, and the specific conditions of the extraction and purification process. The following table provides illustrative data based on typical isolation procedures for similar compounds.

Parameter Crude Extract Ethyl Acetate Fraction Column Chromatography Fraction Purified Compound
Yield (w/w % of dry plant material) 10 - 15%2 - 4%0.1 - 0.5%0.01 - 0.05%
Purity (by HPLC) < 1%5 - 15%40 - 60%> 95%

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Sphagneticola trilobata.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Washing and Drying: Thoroughly wash the collected leaves with water to remove any dirt and debris. Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.

  • Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction
  • Solvent: Use 95% ethanol or methanol as the extraction solvent.

  • Procedure:

    • Macerate the powdered plant material in the solvent at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of solvent).

    • Stir the mixture periodically and allow it to stand for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation
  • Purpose: To separate the components of the crude extract based on their polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic layer and repeat the process three times for each solvent.

    • Concentrate each fraction using a rotary evaporator. The target compound, being a moderately polar diterpenoid, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Technique: Silica gel column chromatography.

  • Procedure:

    • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

    • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).

    • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

    • Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots using an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

    • Final Purification: For higher purity, the combined fractions can be subjected to further purification by preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol-water or acetone-hexane).

Structure Elucidation
  • The identity and structure of the purified compound should be confirmed using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Sphagneticola trilobata Leaves drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanolic Extraction drying_grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions n-Hexane, Chloroform, Ethyl Acetate Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Ethyl Acetate Fraction tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring pure_compound ent-3β-Tigloyloxykaur-16-en-19-oic acid tlc_monitoring->pure_compound Pooling of Fractions structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Workflow for the isolation of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Potential Signaling Pathway

Kaurene diterpenoids isolated from Sphagneticola trilobata have shown anti-inflammatory activity. A related compound, 3α-angeloyloxy-ent-kaur-16-en-19-oic acid, has been reported to inhibit the NF-κB and MAPK signaling pathways. The following diagram illustrates this potential mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IκBα IκBα IKK->IκBα p65_p50 p65/p50 p65_p50_n p65/p50 p65_p50->p65_p50_n IκBα->p65_p50 compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid compound->IKK compound->MAPK DNA DNA p65_p50_n->DNA inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->inflammatory_genes

References

Application Notes and Protocols for ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2][3] This class of compounds is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] Isolated from Wedelia trilobata, this compound holds potential for investigation in drug discovery and development.[6] The tetracyclic core structure of ent-kaurane diterpenoids is a key feature that contributes to their biological effects.[2][4]

These application notes provide detailed protocols for assessing the cytotoxic and anti-inflammatory activities of this compound in cell-based assays. The protocols are intended for researchers in academia and industry engaged in pharmacology, oncology, and immunology research.

Potential Applications

  • Anticancer Research: Evaluation of cytotoxic and apoptotic effects in various cancer cell lines.

  • Anti-inflammatory Research: Assessment of the inhibitory effects on inflammatory mediators in immune cells.

  • Drug Discovery: Screening and lead optimization for novel therapeutic agents.

Data Presentation

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines, illustrating a typical format for presenting quantitative data from cytotoxicity assays.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.8
HeLaCervical Adenocarcinoma18.5
HCT116Colon Carcinoma25.1

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Anti-inflammatory Activity using Nitric Oxide (NO) Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard solution.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition.

Visualizations

G Figure 1: Proposed Apoptotic Pathway compound ent-3Beta-Tigloyloxykaur- 16-en-19-oic acid ros ↑ Reactive Oxygen Species (ROS) compound->ros bax Bax ros->bax bcl2 Bcl-2 ros->bcl2 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway for ent-kaurane diterpenoids.

G Figure 2: MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat cells with compound dilutions a->b c Add MTT solution b->c d Incubate 4 hours c->d e Add DMSO d->e f Read absorbance at 570 nm e->f

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Figure 3: NO Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed RAW 264.7 cells in 96-well plate b Pre-treat with compound a->b c Stimulate with LPS b->c d Collect supernatant c->d e Add Griess Reagent d->e f Read absorbance at 540 nm e->f

Caption: Experimental workflow for the nitric oxide (NO) production assay.

References

Application Note: In Vitro Anti-Inflammatory Assay for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of ent-3β-tigloyloxykaur-16-en-19-oic acid, a natural kaurane diterpenoid.[1] The described assays are fundamental for researchers in natural product chemistry, pharmacology, and drug development. The protocols focus on using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model of inflammation.[2][3][4] Key inflammatory markers, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α and IL-6), are quantified to assess the compound's activity. This application note also includes data presentation guidelines and diagrams of the relevant signaling pathways to provide a comprehensive resource for researchers.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory effects.[5][6][7] ent-3β-Tigloyloxykaur-16-en-19-oic acid, isolated from Wedelia trilobata L., has demonstrated significant anti-inflammatory activity.[8] Studies have shown that this compound can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[8] The mechanism of action involves the modulation of major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8]

This application note outlines a panel of robust and reproducible in vitro assays to characterize the anti-inflammatory profile of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Key Assays and Expected Outcomes

The following assays are critical for evaluating the anti-inflammatory potential of the test compound:

  • Cell Viability Assay (MTT or similar): To determine the non-cytotoxic concentration range of the compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO, a key inflammatory mediator, in LPS-stimulated macrophages.[9][10]

  • Reactive Oxygen Species (ROS) Assay: To assess the compound's ability to reduce intracellular ROS levels, which are implicated in inflammatory processes.[10][11]

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification: To measure the inhibition of key cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][12]

Data Presentation

Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison between different concentrations of the test compound and controls.

Table 1: Effect of ent-3β-Tigloyloxykaur-16-en-19-oic Acid on Cell Viability and Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages.

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)Intracellular ROS (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated) -100 ± 55 ± 2100 ± 8< LOD< LOD
LPS (1 µg/mL) -98 ± 4100 ± 10250 ± 202500 ± 2001500 ± 150
Test Compound + LPS 197 ± 585 ± 7210 ± 152100 ± 1801300 ± 130
Test Compound + LPS 1096 ± 650 ± 5150 ± 121200 ± 110700 ± 75
Test Compound + LPS 5095 ± 420 ± 3110 ± 9500 ± 50300 ± 35
Positive Control** + LPS Varies99 ± 315 ± 4120 ± 11400 ± 45250 ± 30

*LOD: Limit of Detection. **A known anti-inflammatory agent (e.g., Dexamethasone or L-NMMA for NO assay).

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for ROS and cytokine assays) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of ent-3β-tigloyloxykaur-16-en-19-oic acid (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays).[4]

G cluster_setup Cell Seeding and Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_assays Downstream Assays seed Seed RAW 264.7 Cells adhere Incubate Overnight (Adherence) seed->adhere pretreat Pre-treat with Test Compound adhere->pretreat lps Add LPS (1 µg/mL) pretreat->lps incubate Incubate (e.g., 24h) lps->incubate supernatant Collect Supernatant incubate->supernatant cells Process Cells incubate->cells no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa ros_assay ROS Assay (DCFH-DA) cells->ros_assay viability Viability Assay (MTT) cells->viability

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Assay (Griess Reagent System)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.[13]

  • Principle: The Griess reaction is a two-step diazotization reaction where acidified nitrite reacts with sulfanilic acid to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative that can be measured colorimetrically.[14]

  • Protocol:

    • After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[14]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[14]

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[14][15]

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[16][17]

  • Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[18] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence spectroscopy.[18][19]

  • Protocol:

    • After pre-treatment with the test compound, wash the cells in a 24-well plate with warm PBS.

    • Load the cells with 10-25 µM DCFH-DA in serum-free DMEM and incubate for 30-45 minutes at 37°C.[16][18][19]

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh serum-free DMEM containing LPS (1 µg/mL).

    • Measure the fluorescence intensity at an excitation wavelength of 485-495 nm and an emission wavelength of 529-535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60, 120 minutes).[17][20]

Pro-inflammatory Cytokine ELISA (TNF-α and IL-6)

This assay quantifies the concentration of specific cytokines in the cell culture supernatant.[21][22][23]

  • Principle: A sandwich ELISA is used, where the cytokine of interest is captured by a specific antibody coated on a 96-well plate. A second, enzyme-conjugated antibody that recognizes a different epitope on the cytokine is then added. Finally, a substrate is added, and the resulting colorimetric signal is proportional to the amount of cytokine present.[21]

  • Protocol:

    • Collect cell culture supernatants after 24 hours of LPS stimulation.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[21][22][24]

    • Briefly, this involves adding standards and samples to the antibody-coated plate, followed by incubation, washing steps, addition of detection antibody, addition of enzyme conjugate (e.g., streptavidin-HRP), another incubation and wash, and finally the addition of a substrate (e.g., TMB).[21]

    • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Signaling Pathways

ent-3β-Tigloyloxykaur-16-en-19-oic acid is known to inhibit inflammatory responses by targeting key signaling pathways. The diagrams below illustrate the simplified LPS-induced NF-κB and MAPK pathways, which are common targets for anti-inflammatory compounds.[8]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Compound->IKK Inhibits Compound->NFkB Inhibits Translocation NFkB_nuc->Gene_Expression

Caption: Simplified LPS-induced NF-κB signaling pathway and points of inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Gene_Expression Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Compound->MAPKs Inhibits Phosphorylation

Caption: Simplified LPS-induced MAPK signaling pathway and points of inhibition.

Conclusion

The protocols described in this application note provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory activity of ent-3β-tigloyloxykaur-16-en-19-oic acid. By employing these assays, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory pathways and mediators. This information is crucial for the preclinical development of novel anti-inflammatory agents from natural sources.

References

Application Notes and Protocols for Antibacterial Activity Testing of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid is a diterpenoid compound that can be isolated from plants such as Wedelia trilobata. While the broader class of ent-kaurane diterpenoids has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects, specific data on the antibacterial properties of ent-3β-Tigloyloxykaur-16-en-19-oic acid is not extensively available in current literature. However, crude extracts from Wedelia trilobata have shown activity against various Gram-positive and Gram-negative bacteria. Furthermore, other structurally related ent-kaurane diterpenoids have exhibited notable antibacterial efficacy, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). For instance, certain ent-kaurane diterpenes have shown Minimum Inhibitory Concentration (MIC) values of 64 μg/mL against these challenging pathogens.[1]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the antibacterial activity of ent-3β-Tigloyloxykaur-16-en-19-oic acid. The methodologies described are standard, validated procedures for antimicrobial susceptibility testing.[2][3][4]

Data Presentation

As no specific quantitative data for the antibacterial activity of ent-3β-Tigloyloxykaur-16-en-19-oic acid was found in the reviewed literature, a template for data presentation is provided below. Researchers can use this structure to summarize their findings for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of ent-3β-Tigloyloxykaur-16-en-19-oic Acid against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
Methicillin-Resistant S. aureus (MRSA)Positive
Enterococcus faecalis ATCC 29212Positive
Vancomycin-Resistant Enterococci (VRE)Positive
Bacillus subtilis ATCC 6633Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Klebsiella pneumoniae ATCC 700603Negative

Table 2: Zone of Inhibition Diameters for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Bacterial StrainGram StainConcentration of Compound (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Positive
Methicillin-Resistant S. aureus (MRSA)Positive
Enterococcus faecalis ATCC 29212Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (standardized to 0.5 McFarland, approximately 1.5 x 10⁸ CFU/mL)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of the Test Compound: Dissolve ent-3β-Tigloyloxykaur-16-en-19-oic acid in DMSO to a high stock concentration (e.g., 10 mg/mL). Further dilute in MHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB. Typically, this results in a range of concentrations from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Gentamicin) serially diluted.

    • Negative Control (Growth Control): A row with bacterial inoculum in MHB without any antibacterial agent.

    • Sterility Control: A well with uninoculated MHB.

    • Solvent Control: A row with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (standardized to 0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips for creating wells

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid solution of known concentration

  • Positive control antibiotic solution

  • Solvent (DMSO) as a negative control

Procedure:

  • Plate Preparation: Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Compound: Carefully add a known volume (e.g., 50-100 µL) of the dissolved ent-3β-Tigloyloxykaur-16-en-19-oic acid into the wells.

  • Controls: Add the positive control antibiotic and the solvent (DMSO) to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well Add to wells Broth_Micro Broth Microdilution Assay (Determine MIC) Compound_Prep->Broth_Micro Perform serial dilutions Bacteria_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria_Prep->Agar_Well Inoculate agar plates Bacteria_Prep->Broth_Micro Inoculate wells Data_Analysis Measure Zones of Inhibition & Determine MIC/MBC Values Agar_Well->Data_Analysis Observe for activity MBC_Test Minimum Bactericidal Concentration (MBC) Test Broth_Micro->MBC_Test Subculture from clear wells MBC_Test->Data_Analysis Determine bactericidal concentration Interpretation Interpret Results: Bacteriostatic vs. Bactericidal Activity Data_Analysis->Interpretation Logical_Relationship Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Screening Initial Screening (e.g., Agar Diffusion) Compound->Screening Test for activity MIC_Determination MIC Determination (Broth Microdilution) Screening->MIC_Determination If active MBC_Determination MBC Determination MIC_Determination->MBC_Determination Determine if cidal Activity_Spectrum Spectrum of Activity (Gram+/Gram-) MIC_Determination->Activity_Spectrum Test against a panel of bacteria Mechanism_Study Further Mechanistic Studies MBC_Determination->Mechanism_Study Investigate how it kills Activity_Spectrum->Mechanism_Study Guide for further investigation

References

Application Notes and Protocols for Preparing Stock Solutions of ent-3β-Tigloyloxykaur-16-en-19-oic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid is a diterpenoid natural product isolated from plants such as Wedelia trilobata[1][2]. Like many diterpenoids, this compound is hydrophobic, which presents a challenge for its dissolution in aqueous cell culture media. Preparing a concentrated stock solution in a suitable organic solvent is the standard method to overcome this issue. These application notes provide a detailed protocol for preparing stock solutions of ent-3β-Tigloyloxykaur-16-en-19-oic acid for use in in vitro cell-based assays.

Data Presentation

Table 1: Solubility of Hydrophobic Compounds in Common Solvents for Cell Culture

SolventRecommended Starting ConcentrationMaximum Final Concentration in MediaNotes
Dimethyl sulfoxide (DMSO)10-50 mM≤ 0.5% (v/v)Widely used, but can have biological effects on its own. A vehicle control is essential.[5]
Ethanol (EtOH)10-50 mM≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.
Methanol (MeOH)10-50 mM≤ 0.1% (v/v)More toxic to cells than ethanol.

Table 2: Example Calculation for a 10 mM Stock Solution in DMSO

This table provides an example calculation for preparing a 10 mM stock solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

ParameterValue
Molecular Weight (MW) ~414.6 g/mol (Please verify with your compound's certificate of analysis)
Desired Stock Concentration 10 mM
Desired Stock Volume 1 mL
Mass of Compound to Weigh 4.146 mg
Volume of DMSO to Add 1 mL

Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 414.6 g/mol x 1000 mg/g = 4.146 mg

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials:

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 4.15 mg of ent-3β-Tigloyloxykaur-16-en-19-oic acid into the tube. Record the exact weight.

  • Solvent Addition:

    • Based on the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[5] Vortex again after warming.

  • Sterilization (Optional but Recommended):

    • If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO. This step is crucial if the stock solution will be added to a large volume of sterile media.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM stock solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature or in a 37°C water bath.

  • Serial Dilution (Recommended):

    • It is recommended to perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. Direct addition of a small volume of concentrated stock to a large volume of media can cause precipitation.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.

  • Final Dilution:

    • Add the appropriate volume of the diluted stock solution to the cell culture vessel (e.g., multi-well plate) containing cells and pre-warmed medium.

    • Gently mix the medium by swirling the plate or pipetting up and down to ensure even distribution of the compound.

  • Vehicle Control:

    • It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any effects of the solvent on the cells.

Mandatory Visualization

Stock_Solution_Preparation_Workflow Workflow for Preparing ent-3β-Tigloyloxykaur-16-en-19-oic Acid Stock Solution A Weigh Compound B Add DMSO A->B C Vortex to Dissolve B->C D Gentle Warming (37°C) (if necessary) C->D Precipitate Observed E Sterile Filtration (0.22 µm filter) C->E Complete Dissolution D->C F Aliquot into Single-Use Tubes E->F G Store at -20°C/-80°C (Protect from light) F->G

Caption: Stock solution preparation workflow.

Signaling_Pathway_Placeholder Hypothetical Signaling Pathway Inhibition cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Compound->Kinase2

References

Application Note and Protocol for Determining the IC50 Value of ent-3β-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] The IC50 value is a critical parameter for evaluating the potency of a compound in inhibiting biological processes, such as cell proliferation in cancer research.[4] This application note includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and relevant signaling pathways.

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid is a member of the kaurane diterpenoid family of natural products.[5] Compounds of this class have demonstrated a range of biological activities, making them of interest for drug discovery and development.[6] Determining the IC50 value is a fundamental step in characterizing the cytotoxic or inhibitory potential of a compound.[4] The MTT assay is a widely used colorimetric method to assess cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's effect on cell proliferation.[7]

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the IC50 value of ent-3β-Tigloyloxykaur-16-en-19-oic acid against a selected cancer cell line (e.g., A549 human lung carcinoma).

2.1. Materials and Reagents

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid

  • Selected cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

2.2. Procedure

  • Cell Seeding:

    • Culture the selected cancer cell line in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[7]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include control wells: cells with medium only (positive control for viability) and medium only (blank for background absorbance).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][9]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]

2.3. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other readings.[7]

  • Calculate Percentage of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.[4][10]

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Concentration (µM)Absorbance (OD at 570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.63 ± 0.0450.4
500.28 ± 0.0322.4
1000.15 ± 0.0212.0
IC50 (µM) ~10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549) Plate_Cells Plate Cells in 96-well Plate Cell_Culture->Plate_Cells Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Cells Compound_Prep->Add_Compound Plate_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 value using the MTT assay.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound

signaling_pathway cluster_pathway Apoptosis Induction Pathway Compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid Mitochondria Mitochondria Compound->Mitochondria induces stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes Bcl2->Mitochondria Bax->Mitochondria

References

Application Notes & Protocols: Analytical Standards for ent-3β-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the analysis of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata.[1][2][3] The information is intended to guide researchers in establishing analytical standards for quality control, impurity profiling, and quantification of this compound in various matrices.

Compound Information

  • Compound Name: ent-3β-Tigloyloxykaur-16-en-19-oic acid

  • Chemical Class: ent-Kaurane Diterpenoid

  • Source: Isolated from the herbs of Wedelia trilobata.[1][2][3]

  • General Description: ent-Kaurane diterpenoids from Wedelia trilobata have been a subject of interest for their potential biological activities.[4] Accurate and precise analytical methods are crucial for the standardization of extracts and for pharmacokinetic and pharmacodynamic studies.

Analytical Techniques and Protocols

The structural elucidation and quantification of ent-kaurane diterpenoids typically involve a combination of chromatographic and spectroscopic techniques.[4][5]

HPLC is a fundamental technique for the separation, quantification, and purity assessment of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% A

      • 5-35 min: 10-90% A (linear gradient)

      • 35-40 min: 90% A (isocratic)

      • 40-45 min: 90-10% A (linear gradient)

      • 45-50 min: 10% A (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Due to the lack of a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-220 nm) is often used for diterpenoids.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard of ent-3β-Tigloyloxykaur-16-en-19-oic acid in methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

    • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the initial mobile phase composition.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

    • Assess purity by calculating the peak area percentage of the main peak relative to the total peak area.

Parameter Typical Value
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 205-220 nm
Injection Volume 10 µL

Caption: Typical HPLC parameters for the analysis of ent-kaurane diterpenoids.

LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices and for confirming the identity of the compound.

Experimental Protocol:

  • LC System: Use an HPLC or UHPLC system as described above.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source is recommended. Both quadrupole and time-of-flight (TOF) analyzers can be used.

  • Ionization Mode: ESI in negative ion mode is often suitable for acidic compounds like ent-kaurane diterpenoic acids.[6]

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the [M-H]⁻ ion of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

    • For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer for enhanced sensitivity and selectivity.[6]

Parameter Typical Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan (for identification), MRM (for quantification)
Parent Ion (m/z) [M-H]⁻
Collision Energy To be optimized for specific transitions

Caption: Typical LC-MS parameters for the analysis of ent-kaurane diterpenoids.

NMR is the most powerful technique for the unambiguous structural elucidation and confirmation of the reference standard.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR are essential for initial structural assessment.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

  • Data Analysis: The combination of these experiments allows for the complete assignment of all proton and carbon signals, confirming the structure of ent-3β-Tigloyloxykaur-16-en-19-oic acid. The chemical shifts will be characteristic of the ent-kaurane skeleton with the specific tigloyloxy substituent.[5]

Diagrams

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_output Results Raw_Material Raw Material (Wedelia trilobata) Extraction Solvent Extraction (e.g., Ethanol) Raw_Material->Extraction Purification Chromatographic Purification Extraction->Purification HPLC HPLC-UV/DAD (Purity & Quantification) Purification->HPLC LCMS LC-MS (Identification & Sensitivity) Purification->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Quant_Data Quantitative Data HPLC->Quant_Data Purity_Profile Purity Profile HPLC->Purity_Profile LCMS->Quant_Data Struct_Confirm Structural Confirmation NMR->Struct_Confirm

Caption: Analytical workflow for ent-3β-Tigloyloxykaur-16-en-19-oic acid.

HPLC_Method_Development Start Define Analytical Goal (Purity, Quantification) Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent ratio, pH) Column_Selection->Mobile_Phase Detection Detector Wavelength Selection (e.g., 205 nm) Mobile_Phase->Detection Gradient Gradient Optimization Detection->Gradient Validation Method Validation (Linearity, Accuracy, Precision) Gradient->Validation Structure_Elucidation_Pathway MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Count) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereochem NOESY/ROESY (Stereochemistry) NMR_2D->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Extraction of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ent-3β-tigloyloxykaur-16-en-19-oic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common plant source for extracting ent-3β-tigloyloxykaur-16-en-19-oic acid?

A1: The most commonly cited plant source for the isolation of ent-3β-tigloyloxykaur-16-en-19-oic acid and its analogs is Wedelia trilobata (L.) Hitchc, also known as Sphagneticola trilobata.[1][2][3] This plant is a rich source of various ent-kaurane diterpenoids.

Q2: Which solvents are recommended for the initial extraction from the plant material?

A2: Methanol and ethanol are effective solvents for the initial extraction of diterpenoids from Wedelia trilobata.[4][5] An n-hexane-diethyl ether mixture has also been used for the extraction of less polar constituents.[6] The choice of solvent will depend on the polarity of the target compound and the desire to co-extract other constituents.

Q3: What are the key purification steps after the initial extraction?

A3: Following the initial solvent extraction, a multi-step purification process is typically employed. This includes:

  • Solvent Partitioning: To separate compounds based on their polarity.

  • Column Chromatography: Commonly using silica gel to separate different classes of compounds.[1]

  • Size-Exclusion Chromatography: Using supports like Sephadex LH-20 to separate compounds based on their size.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

Q4: Is the tigloyloxy ester group stable during extraction and purification?

A4: Ester groups can be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures.[7][8] It is crucial to use neutral solvents and avoid high temperatures during the extraction and purification process to maintain the integrity of the tigloyloxy moiety.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract Incomplete extraction from plant material.- Ensure the plant material is properly dried and finely ground to increase the surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more polar solvent like methanol or ethanol if a non-polar solvent was initially used.
Low Purity of Target Compound after Column Chromatography Co-elution of structurally similar compounds.- Optimize the solvent gradient in silica gel chromatography for better separation.- Consider using silica gel impregnated with silver nitrate, which can improve the separation of compounds with double bonds.[9]- Employ a secondary chromatographic step, such as Sephadex LH-20 or preparative HPLC.[1]
Degradation of the Target Compound Hydrolysis of the tigloyloxy ester group.- Avoid using acidic or basic solvents and reagents.- Perform all evaporation steps at low temperatures (e.g., below 40°C) under reduced pressure.- Analyze samples at each stage to monitor for degradation products.
Difficulty in Isolating the Final Product The compound may be present in a complex mixture of isomers.- Derivatization to methyl esters, followed by chromatography on silver nitrate-impregnated silica gel, can aid in the separation of isomeric diterpene acids.[9]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Diterpenoids from Wedelia trilobata

This protocol is a composite based on methods described for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.[1][5]

  • Preparation of Plant Material: Air-dry the whole plant material of Wedelia trilobata and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours.

    • Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

    • The ethyl acetate fraction is often enriched in diterpenoids.[10]

  • Column Chromatography:

    • Subject the ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of petroleum ether and acetone (e.g., starting from 9:1 to 1:1, v/v).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine fractions containing the target compound.

    • Perform further purification using Sephadex LH-20 column chromatography with a suitable solvent like chloroform.[1]

    • For final purification to obtain a high-purity compound, use preparative HPLC.

Quantitative Data

Extraction/Fractionation Step Starting Material Yield Reference
Crude Ethanol Extract20 kg dried plant1974.89 g[11]
Ethyl Acetate Fraction90.0 g of a different crude extractNot specified[1]
Purified Diterpenoid (example: 3α-tigloyloxypterokaurene L3)Not specified17.5 mg[5]

Visualizations

ExtractionWorkflow Plant Dried & Powdered Wedelia trilobata Extraction Ethanol Extraction Plant->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partition Solvent Partitioning (Petroleum Ether/Ethyl Acetate) CrudeExtract->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc SilicaGel Silica Gel Chromatography EtOAc->SilicaGel Fractions Collected Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified Purified ent-3β-Tigloyloxykaur- 16-en-19-oic acid Sephadex->Purified

Caption: General workflow for the extraction and purification of ent-3β-tigloyloxykaur-16-en-19-oic acid.

TroubleshootingLogic cluster_extraction Extraction Troubleshooting cluster_purification Purification Troubleshooting cluster_stability Stability Troubleshooting Start Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification CheckStability Assess Compound Stability Start->CheckStability Grinding Is plant material finely ground? CheckExtraction->Grinding Solvent Is the solvent polarity optimal? CheckExtraction->Solvent Time Is the extraction time sufficient? CheckExtraction->Time Gradient Optimize chromatography gradient. CheckPurification->Gradient Secondary Incorporate a secondary purification step. CheckPurification->Secondary Derivatization Consider derivatization for isomers. CheckPurification->Derivatization Temp Avoid high temperatures. CheckStability->Temp pH Use neutral solvents. CheckStability->pH

Caption: A logical flowchart for troubleshooting common issues in the extraction process.

References

Technical Support Center: Purifying ent-3β-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ent-3β-Tigloyloxykaur-16-en-19-oic acid?

The main challenges in purifying ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from plants like Wedelia trilobata, include:

  • Co-elution with structural isomers: Diterpenoid extracts are often complex mixtures containing numerous isomers with very similar polarities, making them difficult to separate using standard chromatographic techniques.[1][2]

  • Compound degradation: Terpenoids can be sensitive to acidic conditions, heat, and oxygen, potentially leading to structural rearrangements or degradation during purification.[3] The acidic nature of silica gel can sometimes cause such issues.[3]

  • Low abundance: The target compound may be present in low concentrations in the crude extract, requiring efficient and high-resolution purification methods to achieve high purity.

  • Poor solubility: Terpenoids can have limited solubility in commonly used mobile phases for reversed-phase HPLC, leading to peak broadening and poor resolution.[3]

Q2: What are the recommended initial steps for purifying this compound from a crude plant extract?

A general workflow for the initial purification involves:

  • Solvent Extraction: Start with a non-polar solvent extraction of the dried and ground plant material.

  • Fractionation: The crude extract should be fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: The resulting non-polar fraction is typically subjected to column chromatography on silica gel as a primary purification step.[4]

Q3: How can I improve the separation of isomeric diterpenoids?

Separating isomeric diterpenoids is a common challenge.[2] Here are some strategies:

  • Silver Nitrate Impregnated Silica Gel: For compounds containing double bonds, silica gel impregnated with silver nitrate (AgNO₃) can enhance separation based on the degree and position of unsaturation.[4]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools. A combination of these orthogonal techniques can be very effective.[1][2]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers better resolution than standard TLC and can be a valuable tool for method development and for monitoring fractions.[1]

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification process.

Problem 1: Poor Resolution in Column Chromatography

Symptoms:

  • Broad, overlapping peaks.

  • Failure to separate the target compound from impurities.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System Systematically vary the polarity of the mobile phase. For normal-phase chromatography on silica gel, if your compound is not moving, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane-ethyl acetate mixture).[3]
Sample Overloading Reduce the amount of crude extract loaded onto the column. Ensure the sample is loaded as a narrow band at the top of the column.[3]
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to band broadening and inefficient separation.
Compound Degradation on Silica Gel If you suspect acid-catalyzed rearrangement, consider using a deactivated or neutral stationary phase like neutral alumina.[3]
Problem 2: Target Compound Degradation

Symptoms:

  • Appearance of unexpected new spots on TLC or peaks in HPLC.

  • Low overall yield of the purified compound.

Possible Causes & Solutions:

Possible Cause Solution
Sensitivity to Acid Use a neutral stationary phase like neutral alumina instead of acidic silica gel.[3] When using reversed-phase HPLC, consider using a buffered mobile phase.
Thermal Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a controlled water bath temperature (e.g., <40°C) or evaporate solvents under a stream of nitrogen.[3]
Oxidation Keep extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage. Use freshly distilled solvents to minimize the presence of peroxides.[3]

Experimental Protocols

General Protocol for Isolation and Purification

This protocol is a generalized procedure based on methods used for related ent-kaurane diterpenoids. Optimization will be required for your specific experimental conditions.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves of Wedelia trilobata).

    • Extract the powdered material exhaustively with ethanol or a mixture of n-hexane and diethyl ether at room temperature.[5]

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).[6]

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of petroleum ether and acetone, or hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[7]

    • Collect fractions and monitor them by TLC to identify those containing the target compound.

  • Further Purification by HPLC:

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purify the enriched fraction using preparative HPLC. A reversed-phase C18 column is often effective.[5][8]

Quantitative Data

The following table provides examples of HPLC conditions used for the separation of related kaurenoic acids, which can serve as a starting point for developing a method for ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Parameter Condition 1 for ent-kaurenoic acid isomers Condition 2 for ent-kaurenoic acid isomers
Column Waters-XBridge C18 (3 mm x 50 mm; 3.5 µm particle size)[5][8]Waters-Spherisorb C18 (4 mm x 250 mm, 5.0 µm particle size)[9]
Mobile Phase 0.1% phosphoric acid, acetonitrile, and methanol (30:49:21, v/v/v)[5][8]0.1% phosphoric acid and acetonitrile (30:70, v/v)[9]
Flow Rate 0.6 mL/min[5][8]1.5 mL/min[9]
Detection 220 nm[5][8]200 nm[9]
Column Temperature 50 °C[5][8]Room Temperature[9]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the purification of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

G start Dried Plant Material (e.g., Wedelia trilobata) extraction Solvent Extraction (e.g., Ethanol or Hexane/Ether) start->extraction fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) extraction->fractionation column_chrom Silica Gel Column Chromatography (Gradient Elution) fractionation->column_chrom tlc_monitoring TLC Monitoring of Fractions column_chrom->tlc_monitoring pooling Pooling of Enriched Fractions tlc_monitoring->pooling hplc Preparative HPLC (e.g., Reversed-Phase C18) pooling->hplc final_product Pure ent-3β-Tigloyloxykaur- 16-en-19-oic acid hplc->final_product

Caption: General experimental workflow for purification.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common purification issues.

G start Problem Encountered poor_resolution Poor Resolution? start->poor_resolution degradation Compound Degradation? poor_resolution->degradation No overloading Check Sample Load poor_resolution->overloading Yes check_temp Reduce Evaporation Temperature degradation->check_temp Yes solvent_system Optimize Solvent System overloading->solvent_system column_packing Check Column Packing solvent_system->column_packing change_stationary_phase Consider Alternative Stationary Phase (e.g., AgNO3-Silica, Alumina) column_packing->change_stationary_phase check_ph Use Neutral Stationary Phase (e.g., Alumina) check_temp->check_ph inert_atmosphere Use Inert Atmosphere check_ph->inert_atmosphere

Caption: Troubleshooting decision tree for purification.

References

stability issues of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-3β-Tigloyloxykaur-16-en-19-oic acid (also known as Atractyloside).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work involving ent-3β-Tigloyloxykaur-16-en-19-oic acid in solution.

Issue IDQuestionPossible CausesSuggested Solutions
STAB-001 I am observing a rapid loss of my compound in aqueous buffer at elevated temperatures. Why is this happening and how can I prevent it? ent-3β-Tigloyloxykaur-16-en-19-oic acid is susceptible to thermal degradation, particularly in aqueous solutions. The degradation process is accelerated at higher temperatures and involves hydrolysis of the glycosidic bond and ester linkages.[1][2]- Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to one month), refrigeration at 2-8°C may be adequate, but validation is recommended. - Avoid prolonged heating of solutions containing the compound. If heating is necessary for your experiment, perform it for the shortest possible duration and at the lowest effective temperature. - Consider using a less aqueous solvent system if your experimental design allows.
STAB-002 My compound's peak area is decreasing when I use an acidic mobile phase for my HPLC analysis. What is causing this instability? The stability of ent-3β-Tigloyloxykaur-16-en-19-oic acid is highly pH-dependent. Acidic conditions can catalyze the hydrolysis of the glycosidic linkage and other ester groups, leading to the degradation of the parent compound.[1] One study showed that approximately 40% of the compound degraded at pH 2.3 and 98°C within 2 hours.[1]- If possible, adjust the pH of your mobile phase to be closer to neutral (pH 6-7.5). - If an acidic pH is required for chromatographic separation, minimize the residence time of the sample in the acidic mobile phase before injection. Use an autosampler with temperature control to keep samples cool. - Perform a forced degradation study to understand the degradation profile at different pH values and select the optimal conditions for your analysis.
STAB-003 I am seeing multiple new peaks in my chromatogram after storing my compound in solution. What are these and are they active? The appearance of new peaks indicates the formation of degradation products. The primary degradation pathway is hydrolysis, which can yield atractyligenin, D-(+)-glucose, isovaleric acid, and sulfuric acid. Other potential degradation products may form under oxidative or photolytic stress. The biological activity of these degradation products is not fully characterized, although atractyligenin has been reported to have some biological activities.- To identify the degradation products, LC-MS/MS analysis is recommended. - A forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can help to systematically generate and identify potential degradation products. - It is crucial to evaluate the biological activity of any significant degradation products, as they may interfere with your experimental results or have their own biological effects.
STAB-004 I am having trouble dissolving the compound in my aqueous buffer. ent-3β-Tigloyloxykaur-16-en-19-oic acid is a glycoside with both hydrophilic and lipophilic moieties, which can sometimes lead to solubility challenges in purely aqueous systems.- Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol, and then dilute it with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Gentle warming and sonication can aid in dissolution. However, be mindful of potential thermal degradation.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the recommended storage conditions for ent-3β-Tigloyloxykaur-16-en-19-oic acid solutions?

A1: For long-term stability, it is recommended to store stock solutions of ent-3β-Tigloyloxykaur-16-en-19-oic acid at -20°C or -80°C. For short-term storage (up to a month), refrigeration at 2-8°C may be sufficient, although stability under these conditions should be verified for your specific solvent and concentration. Avoid repeated freeze-thaw cycles.

Q2: How stable is the compound in common organic solvents like DMSO, ethanol, and methanol?

A2: While specific quantitative data is limited, glycosides are generally more stable in anhydrous organic solvents compared to aqueous solutions. DMSO is a common solvent for creating concentrated stock solutions. However, the long-term stability in these solvents at room temperature has not been extensively reported and should be determined experimentally.

Q3: Is the compound sensitive to light?

A3: There is no specific data on the photostability of ent-3β-Tigloyloxykaur-16-en-19-oic acid. As a general precaution for complex organic molecules, it is advisable to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. A photostability study as part of a forced degradation protocol is recommended to determine its light sensitivity.

Degradation

Q4: What are the known degradation pathways for this compound?

A4: The primary known degradation pathway is hydrolysis, which is accelerated by heat and acidic conditions.[1] This can lead to the cleavage of the glycosidic bond to release the aglycone (atractyligenin) and the glucose moiety, as well as hydrolysis of the tigloyl and sulfate ester groups. Other potential degradation pathways, such as oxidation and photolysis, have not been thoroughly investigated.

Q5: What are the potential degradation products?

A5: Based on its structure, the main hydrolysis products are expected to be:

  • Atractyligenin (the aglycone)

  • D-(+)-glucose

  • Tiglic acid (from hydrolysis of the tigloyl ester)

  • Sulfuric acid

The formation of other degradation products under different stress conditions is possible.

Q6: Do the degradation products have any biological activity?

A6: The aglycone, atractyligenin, has been reported to possess anti-photoaging and antioxidant properties. The biological activities of other potential degradation products are largely unknown. It is important to consider that degradation products could have different biological activities from the parent compound, potentially impacting experimental outcomes.

Data Presentation: Stability Data Summary

The following table summarizes the limited available quantitative data on the stability of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

ConditionTemperaturepHDurationPercent DegradationReference
Hydrothermal98°C2.32 hours~40%[1]
Hydrothermal98°C6.85 hours>80%[1]
Hydrothermal65°C6.85 hours~20%[1]

Note: This data is from a single study and may not be representative of all experimental conditions. Researchers are strongly encouraged to perform their own stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Objective: To evaluate the stability of ent-3β-Tigloyloxykaur-16-en-19-oic acid under various stress conditions and to identify potential degradation products.

Materials:

  • ent-3β-Tigloyloxykaur-16-en-19-oic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH or gentle heating (e.g., 40°C).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 60°C for 24 and 48 hours.

    • Also, incubate a 1 mg/mL solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at 60°C for 24 and 48 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating ent-3β-Tigloyloxykaur-16-en-19-oic acid from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or PDA detector and/or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Note: This is a starting point, and the method may require optimization for specific applications and to achieve baseline separation of all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (% Degradation, Peak Purity) hplc->data identification Degradant Identification (LC-MS/MS) data->identification

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_conditions cluster_products parent ent-3β-Tigloyloxykaur-16-en-19-oic acid acid_heat Acid / Heat parent->acid_heat aglycone Atractyligenin acid_heat->aglycone glucose D-(+)-Glucose acid_heat->glucose tiglic_acid Tiglic Acid acid_heat->tiglic_acid sulfuric_acid Sulfuric Acid acid_heat->sulfuric_acid

Caption: Hypothesized primary hydrolysis degradation pathway.

signaling_pathway cluster_inhibition compound ent-3β-Tigloyloxykaur-16-en-19-oic acid (Atractyloside) ant Adenine Nucleotide Translocase (ANT) compound->ant Binds to inhibition Inhibition adp_atp ADP/ATP Exchange ant->adp_atp inhibition->adp_atp oxphos Oxidative Phosphorylation adp_atp->oxphos atp_prod Cellular ATP Production oxphos->atp_prod cell_death Cell Death atp_prod->cell_death Depletion leads to

Caption: Known signaling pathway inhibited by the parent compound.

References

Technical Support Center: Optimizing HPLC Separation of Kaurene Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of kaurene diterpenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of kaurene diterpenoids in a question-and-answer format.

Issue 1: Poor Peak Resolution

Q: My chromatogram shows co-eluting or overlapping peaks for my kaurene diterpenoid standards. How can I improve the resolution?

A: Poor resolution is a frequent challenge in diterpenoid analysis.[1] Here are several strategies to improve the separation of your compounds:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (typically acetonitrile or methanol) to water.[2][3] Decreasing the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate complex mixtures of diterpenoids with varying polarities.[4][5] A shallow gradient can effectively resolve compounds with similar retention times.

    • pH Control: For acidic diterpenoids, the pH of the mobile phase is a critical parameter.[1] Adjusting the pH to be at least 2 units away from the pKa of your analytes can improve peak shape and resolution.

  • Change the Stationary Phase:

    • While C18 columns are the most commonly used for diterpenoid separation,[1] using a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a superficially porous particle column) can alter the selectivity and improve resolution.[4][6]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase backpressure.

    • Flow Rate: Reducing the flow rate can lead to better separation but will increase the analysis time.[7]

Issue 2: Peak Tailing

Q: The peaks for my kaurene diterpenoids are asymmetrical and show significant tailing. What is causing this and how can I fix it?

A: Peak tailing can compromise accurate integration and quantification.[1] The common causes and solutions are:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the diterpenoids, causing tailing.

    • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column.

    • Mobile Phase Modifier: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can suppress silanol interactions.

  • Inappropriate Mobile Phase pH: For acidic diterpenoids, if the mobile phase pH is close to their pKa, both ionized and non-ionized forms will exist, leading to peak tailing. Ensure the pH is at least 2 units away from the pKa.[1]

  • Column Degradation: A contaminated or old column can exhibit poor peak shapes.[1] Try flushing the column with a strong solvent or replace it if necessary.

Issue 3: Peak Splitting

Q: I am observing split peaks for a single kaurene diterpenoid standard. What could be the issue?

A: Peak splitting suggests that the sample is experiencing two different paths or conditions within the HPLC system.[1]

  • Column Inlet Blockage or Void: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Degradation: If the diterpenoid is unstable in the sample solvent or on the column, it may degrade, leading to the appearance of extra peaks.[1] Ensure sample and mobile phase compatibility.

Issue 4: Retention Time Variability

Q: The retention times for my analytes are shifting between injections. How can I achieve consistent retention times?

A: Inconsistent retention times make peak identification difficult and affect the reliability of your results.[1]

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your injection sequence. This is especially important for gradient methods.

  • Pump Malfunction or Leaks: An inconsistent flow rate due to worn pump seals, check valve issues, or a leak in the system will cause retention times to vary.[1] Check the system pressure for stability and inspect for any visible leaks.

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile organic solvents. Ensure the mobile phase is thoroughly degassed.[9]

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention behavior.[1] If retention times consistently decrease and cannot be rectified by other means, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating kaurene diterpenoids?

A1: C18 columns are the most widely used and are generally the best starting point for the separation of kaurene diterpenoids due to their hydrophobic nature, which provides good retention for these generally non-polar compounds.[1] For more polar or structurally similar diterpenoids, other stationary phases like C8 or those with different selectivities may offer better separation.[6] Superficially porous particle (SPP) columns can also provide rapid and efficient separations.[4][6]

Q2: How do I select and optimize the mobile phase for my analysis?

A2: The choice of mobile phase is crucial for a successful separation.

  • Common Solvents: Reversed-phase HPLC is typically used for kaurene diterpenoids. The most common mobile phases are mixtures of water with acetonitrile or methanol.[2][3] Acetonitrile often provides better peak shape and lower UV cutoff.

  • Starting Conditions: A good starting point for method development is a gradient of acetonitrile and water. An initial isocratic hold might be necessary depending on the complexity of your sample.

  • pH Adjustment: For acidic kaurene diterpenoids, such as steviol glycosides, buffering the aqueous portion of the mobile phase is important for consistent retention and good peak shape.[1] A common choice is a phosphate buffer.

Q3: What sample preparation steps are recommended for analyzing kaurene diterpenoids from natural product extracts?

A3: Proper sample preparation is key to obtaining clean chromatograms and prolonging column life.

  • Extraction: Diterpenoids are typically extracted from the plant material using organic solvents like methanol, ethanol, or chloroform, depending on their polarity.

  • Filtration: It is essential to filter the sample extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can clog the HPLC system.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes of interest, removing interfering compounds.

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated HPLC methods for the analysis of steviol glycosides, a class of kaurene diterpenoids.

Table 1: Linearity, LOD, and LOQ of Steviol Glycosides

Steviol GlycosideLinearity Range (mg/kg)Coefficient of Determination (r²)LOD (mg/kg)LOQ (mg/kg)Reference
Rebaudioside A1 - 50≥ 0.9990.11 - 0.560.33 - 1.69[10]
Stevioside1 - 50≥ 0.9990.11 - 0.560.33 - 1.69[10]
Rebaudioside D1 - 50≥ 0.9990.11 - 0.560.33 - 1.69[10]
Steviol1 - 50≥ 0.9990.11 - 0.560.33 - 1.69[10]
Rebaudioside B1 - 50≥ 0.9990.11 - 0.560.33 - 1.69[10]

Table 2: Recovery and Precision Data for Steviol Glycosides in Fermented Milk

Steviol GlycosideRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Rebaudioside A84.71 - 103.980.16 - 2.83[10]
Stevioside84.71 - 103.980.16 - 2.83[10]
Rebaudioside D84.71 - 103.980.16 - 2.83[10]
Steviol84.71 - 103.980.16 - 2.83[10]
Rebaudioside B84.71 - 103.980.16 - 2.83[10]

Experimental Protocols

General HPLC Method for the Analysis of Steviol Glycosides

This protocol provides a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Accurately weigh the sample containing steviol glycosides.

    • Extract with a suitable solvent (e.g., 70% methanol in water).

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge the extract to pellet solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20-50% B

      • 20-25 min: 50-80% B

      • 25-30 min: 80% B (hold)

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each steviol glycoside.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the steviol glycosides in the sample by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing, Splitting, Broadening) problem_type->peak_shape Peak Shape resolution Poor Resolution (Overlapping Peaks) problem_type->resolution Resolution retention_time Retention Time Shift problem_type->retention_time Retention Time check_column Check Column (Age, Contamination, Void) peak_shape->check_column check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase Column OK check_sample Check Sample (Solvent, Concentration) check_mobile_phase->check_sample Mobile Phase OK solution_found Problem Resolved check_sample->solution_found Sample OK optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent Strength) resolution->optimize_mobile_phase change_column Change Column (Different Stationary Phase) optimize_mobile_phase->change_column No Improvement optimize_mobile_phase->solution_found Improved change_column->solution_found check_system Check HPLC System (Pump, Leaks, Equilibration) retention_time->check_system check_system->solution_found

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Optimization_Logic start Goal: Optimize Separation column_selection Column Selection (e.g., C18, C8, SPP) start->column_selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase solvent_ratio Solvent Ratio (Acetonitrile/Water) mobile_phase->solvent_ratio ph_control pH Control (for acidic analytes) mobile_phase->ph_control gradient Gradient Profile mobile_phase->gradient conditions Chromatographic Conditions flow_rate Flow Rate conditions->flow_rate temperature Temperature conditions->temperature gradient->conditions outcome Achieve Baseline Separation & Good Peak Shape temperature->outcome

Caption: Logical flow for optimizing HPLC separation parameters.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with ent-3β-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-3β-Tigloyloxykaur-16-en-19-oic acid. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability and Inconsistent Results Between Experiments

Q1: My bioassay results with ent-3β-Tigloyloxykaur-16-en-19-oic acid are highly variable between replicates and experiments. What are the potential causes and solutions?

A1: Inconsistent results are a common challenge when working with natural products like ent-kaurene diterpenoids. The variability can stem from several factors related to the compound's properties and the experimental setup.

  • Compound Solubility: ent-kaurene diterpenoids are generally lipophilic and have poor water solubility.[1][2] If the compound precipitates out of your culture medium, the effective concentration will be inconsistent.

    • Troubleshooting:

      • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final dilution in the assay medium for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).[3]

      • Pre-warming: Gently warm the stock solution before dilution to ensure the compound is fully dissolved.

      • Sonication: Briefly sonicate the diluted solution to aid in dissolution.

  • Compound Stability: The compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure), leading to degradation and loss of activity.

    • Troubleshooting:

      • Storage: Store the stock solution in small aliquots at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.

      • Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment.

  • Pipetting and Cell Seeding: Inaccurate pipetting and inconsistent cell numbers per well are common sources of variability.

    • Troubleshooting:

      • Cell Suspension: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.

      • Pipette Calibration: Use calibrated pipettes and practice consistent pipetting techniques.

      • Edge Effects: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[4]

Issue 2: Lower-Than-Expected or No Bioactivity

Q2: I'm not observing the expected cytotoxic or anti-inflammatory effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid. What should I check?

A2: A lack of bioactivity can be due to issues with the compound, the assay itself, or the biological system.

  • Sub-optimal Compound Concentration: The effective concentration of your compound may be too low to elicit a response.

    • Troubleshooting:

      • Dose-Response: Perform a wide dose-response curve to determine the optimal concentration range.

      • Compound Purity: Verify the purity of your compound stock using analytical methods like HPLC or LC-MS.

  • Assay Sensitivity: The chosen bioassay may not be sensitive enough to detect the compound's effects.

    • Troubleshooting:

      • Positive Controls: Ensure your positive controls for the assay are working as expected.

      • Alternative Assays: Consider using a more sensitive assay or a different endpoint to measure the biological activity.

  • Cell Line Responsiveness: The cell line you are using may not be responsive to the compound's mechanism of action.

    • Troubleshooting:

      • Literature Review: Check the literature for studies using the same compound or similar ent-kaurene diterpenoids on different cell lines.

      • Test Multiple Cell Lines: If possible, test the compound on a panel of cell lines to identify a responsive model.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assays

Q3: My compound is potent in a cell-free (biochemical) assay but shows weak or no activity in a cell-based assay. Why is this happening?

A3: This is a frequent observation in drug discovery and can be attributed to several factors that differentiate a simplified biochemical environment from a complex cellular system.[3]

  • Cellular Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement: In the cellular context, the target protein may be in a complex or localized in a compartment that is inaccessible to the compound.

Quantitative Data Summary

The following tables summarize the reported bioactivities of various ent-kaurene diterpenoids, providing a reference for expected potency.

Table 1: Cytotoxicity of ent-Kaurene Diterpenoids in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
ent-kaurenoic acidHL-60MTT1.3
jungermannenone BHL-60MTT5.3
jungermannenone CHL-60MTT7.8
jungermannenone DHL-60MTT2.7
Longikaurin ASMMC-7721MTT~1.8
Longikaurin AHepG2MTT~2.0

Table 2: Anti-inflammatory Activity of ent-Kaurene Diterpenoids

CompoundCell LineAssayIC50 (µM)
Xerophilusin ARAW 264.7NO Production0.60
Xerophilusin BRAW 264.7NO Production0.23
Longikaurin BRAW 264.7NO Production0.44
Xerophilusin FRAW 264.7NO Production0.67

Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Materials:

    • ent-3β-Tigloyloxykaur-16-en-19-oic acid

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of ent-3β-Tigloyloxykaur-16-en-19-oic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol measures the anti-inflammatory potential of the compound by quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

  • Materials:

    • ent-3β-Tigloyloxykaur-16-en-19-oic acid

    • RAW 264.7 cells

    • Complete cell culture medium (DMEM)

    • Lipopolysaccharide (LPS)

    • 96-well flat-bottom plates

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of ent-3β-Tigloyloxykaur-16-en-19-oic acid for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

    • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock (e.g., in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells with Compound B->D C->D E Incubate (24-72h) D->E F Add Assay Reagent (e.g., MTT or Griess) E->F G Incubate F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: A generalized experimental workflow for in vitro bioassays.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Compound ent-kaurene diterpenoid Compound->IKK Inhibition Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: The NF-κB signaling pathway and a potential point of inhibition.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways Compound ent-kaurene diterpenoid Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Compound->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: An overview of the intrinsic and extrinsic apoptosis pathways.

References

dealing with matrix effects in LC-MS analysis of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of ent-3β-Tigloyloxykaur-16-en-19-oic acid and related diterpenoid compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how do they affect the analysis of ent-3β-Tigloyloxykaur-16-en-19-oic acid?

A: The "matrix" in LC-MS analysis refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the quantification of ent-3β-Tigloyloxykaur-16-en-19-oic acid.[3][4] Ion suppression, a common form of matrix effect, reduces the analyte's signal, while ion enhancement increases it.[1]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your analyte is infused into the LC eluent after the column and before the mass spectrometer. A blank sample extract is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[5][6][7]

  • Post-Extraction Spike Method: This is a quantitative assessment. The response of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a pure solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect.[8][9]

Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?

A: For biological samples, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression. Other significant sources include proteins, salts, and endogenous metabolites that may co-elute with the analyte of interest.[1]

Q4: I've confirmed ion suppression. What are the first troubleshooting steps I should take?

A: A systematic approach to troubleshooting ion suppression is crucial. The following diagram outlines a logical workflow for addressing this issue.

troubleshooting_workflow start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Optimize Chromatography sample_prep->chromatography If suppression persists is_strategy Implement Internal Standard Strategy chromatography->is_strategy For quantitative accuracy end Matrix Effect Mitigated is_strategy->end

Figure 1: A logical workflow for troubleshooting ion suppression in LC-MS analysis.

Q5: What sample preparation techniques can I use to minimize matrix effects for a diterpenoid acid like ent-3β-Tigloyloxykaur-16-en-19-oic acid?

A: Improving sample cleanup is one of the most effective ways to reduce matrix effects.[1][8] Here are some common techniques, from simplest to most complex:

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins. However, it may not effectively remove other matrix components like phospholipids, often resulting in significant matrix effects.[10][11]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8] For an acidic compound like ent-3β-Tigloyloxykaur-16-en-19-oic acid, adjusting the pH of the aqueous sample to be at least two pH units below its pKa will ensure it is in its neutral form and can be efficiently extracted into an organic solvent.[8]

  • Solid-Phase Extraction (SPE): SPE offers more selective sample cleanup by utilizing different sorbent chemistries (e.g., reversed-phase, ion exchange). Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences and providing very clean extracts.[10]

The following table summarizes the effectiveness of these techniques in reducing matrix components.

Sample Preparation TechniqueProtein RemovalPhospholipid RemovalSalt RemovalAnalyte Recovery (Typical)
Protein Precipitation (PPT) GoodPoorPoor> 90%
Liquid-Liquid Extraction (LLE) ExcellentGoodGood70-90%
Solid-Phase Extraction (SPE) ExcellentExcellentExcellent> 85%

Q6: How can I optimize my chromatographic method to reduce matrix effects?

A: Chromatographic optimization aims to separate the analyte of interest from co-eluting matrix components.[1][5] Key parameters to adjust include:

  • Mobile Phase Composition and Gradient: Modifying the organic solvent, aqueous phase pH, and the gradient profile can alter the retention times of both the analyte and interfering compounds, potentially resolving them from each other.

  • Column Chemistry: Using a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) can provide alternative selectivity and improve separation.

  • Flow Rate: Adjusting the flow rate can also impact retention times and peak shapes.

  • UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use smaller particles, which can provide significantly better resolution and peak capacity, aiding in the separation of the analyte from the matrix.[10]

Q7: Will using an internal standard help with matrix effects?

A: Yes, using an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled ent-3β-Tigloyloxykaur-16-en-19-oic acid). A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[5]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

  • Prepare Blank Matrix Extract: Extract a blank sample (e.g., plasma from an untreated animal) using your chosen sample preparation method.

  • Prepare Analyte Stock Solution: Prepare a stock solution of ent-3β-Tigloyloxykaur-16-en-19-oic acid in a suitable solvent (e.g., methanol).

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Spike the analyte stock solution into the mobile phase or reconstitution solvent to achieve a final concentration in the middle of your calibration curve range.

    • Set B (Analyte in Matrix): Spike the same amount of analyte stock solution into the blank matrix extract from step 1.

  • LC-MS Analysis: Analyze multiple replicates (n=3-6) of both Set A and Set B.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 indicates minimal matrix effect.

The following diagram illustrates the workflow for this protocol.

matrix_effect_evaluation cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Biological Sample extraction Extraction Protocol (PPT, LLE, or SPE) blank_matrix->extraction blank_extract Blank Matrix Extract extraction->blank_extract matrix_spike Spike into Blank Extract (Set B) blank_extract->matrix_spike analyte_stock Analyte Stock Solution solvent_spike Spike into Solvent (Set A) analyte_stock->solvent_spike analyte_stock->matrix_spike lcms_analysis LC-MS/MS Analysis solvent_spike->lcms_analysis matrix_spike->lcms_analysis peak_area_A Peak Area (Set A) lcms_analysis->peak_area_A peak_area_B Peak Area (Set B) lcms_analysis->peak_area_B calc_mf Calculate Matrix Factor (MF) peak_area_A->calc_mf peak_area_B->calc_mf

Figure 2: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of ent-3β-Tigloyloxykaur-16-en-19-oic acid from plasma.

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog in methanol).

  • Acidification: Add 20 µL of 1% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table presents hypothetical but representative data from a matrix effect experiment comparing different sample preparation methods for ent-3β-Tigloyloxykaur-16-en-19-oic acid in human plasma.

Sample Preparation MethodMean Peak Area in Solvent (Set A)Mean Peak Area in Matrix (Set B)Matrix Factor (MF)Recovery (%)RSD (%)
Protein Precipitation 1,520,400988,2600.65 (Suppression)92.58.7
Liquid-Liquid Extraction 1,515,8001,379,3780.91 (Minimal Effect)85.24.5
Solid-Phase Extraction 1,532,1001,486,1370.97 (Negligible Effect)95.83.1

This data illustrates that while protein precipitation offers high recovery, it can result in significant ion suppression. Both LLE and SPE are more effective at minimizing matrix effects, with SPE providing the cleanest extract and highest precision in this example.

References

Technical Support Center: Stereochemical Confirmation of ent-3β-Tigloyloxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the stereochemistry of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key stereochemical features of ent-3β-Tigloyloxykaur-16-en-19-oic acid?

A1: The primary stereochemical features to confirm are the absolute configuration of the tetracyclic ent-kaurane skeleton and the relative stereochemistry of the substituents, particularly the β-orientation of the tigloyloxy group at the C-3 position.

Q2: Which analytical techniques are most suitable for confirming the stereochemistry of this compound?

A2: A combination of techniques is recommended for unambiguous stereochemical assignment. The most powerful methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 2D NMR experiments like NOESY and ROESY are crucial for determining the relative stereochemistry.

  • X-ray Crystallography: This is the gold standard for determining the absolute and relative stereochemistry, provided that a suitable single crystal can be obtained.[1]

  • Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations.

Q3: What is the significance of the "ent" prefix in the name?

A3: The prefix "ent" (short for enantio) indicates that the molecule is the enantiomer of the more commonly occurring kaurane diterpenoids. This means it has the opposite absolute configuration at all stereocenters compared to the corresponding "normal" kaurane.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Ambiguous or overlapping signals in the 1H NMR spectrum, hindering the determination of coupling constants and stereochemical assignment.

  • Troubleshooting Steps:

    • Optimize Solvent: Record the spectrum in a different deuterated solvent (e.g., benzene-d₆, pyridine-d₅) to induce chemical shift changes and resolve overlapping signals.

    • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion.

    • 2D NMR Techniques: Employ 2D NMR experiments such as COSY, HSQC, HMBC, and particularly NOESY or ROESY to resolve correlations and establish spatial proximities.[2][3]

Issue 2: Difficulty in definitively assigning the β-orientation of the tigloyloxy group at C-3 using 1D NMR alone.

  • Troubleshooting Steps:

    • Perform a NOESY/ROESY Experiment: Look for key Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations. For a 3β-substituent, a correlation between H-3α and the methyl protons at C-18 (H₃-18) and C-20 (H₃-20) is expected. Conversely, an absence of correlation between H-3α and H-5α would also support a β-orientation of the substituent.

    • Analyze Coupling Constants: The coupling constant (J-value) of the H-3 proton can provide stereochemical information. An axial proton (H-3α in this case) typically exhibits larger coupling constants with adjacent axial protons compared to equatorial-axial or equatorial-equatorial couplings.

X-ray Crystallography

Issue 1: Difficulty in obtaining single crystals of sufficient quality for X-ray diffraction.

  • Troubleshooting Steps:

    • Purity: Ensure the sample is of high purity (>95%), as impurities can inhibit crystallization.

    • Solvent Selection: Experiment with a variety of solvents and solvent mixtures in which the compound has moderate solubility. Slow evaporation of a saturated solution is a common technique.

    • Crystallization Method: Try different crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and slow cooling.

    • Control Nucleation: Minimize nucleation sites by using clean glassware and filtering the solution. Introducing a seed crystal can sometimes promote the growth of larger, higher-quality crystals.

Issue 2: The determined structure is racemic, or the absolute configuration cannot be confidently assigned.

  • Troubleshooting Steps:

    • Anomalous Dispersion: To determine the absolute configuration, it is crucial to collect data using a radiation source that induces anomalous scattering from the atoms in the molecule (e.g., Cu Kα radiation for organic compounds). The Flack parameter should be close to 0 for the correct enantiomer.

    • Chiral Derivatization: If the compound does not contain a heavy atom, derivatization with a chiral reagent containing a heavy atom can facilitate the determination of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Issue 1: The experimental ECD spectrum is weak or does not show clear Cotton effects.

  • Troubleshooting Steps:

    • Chromophore Presence: Ensure that the molecule contains a chromophore that absorbs in the UV-Vis region. The tigloyloxy group and the carboxylic acid are the primary chromophores in this molecule.

    • Concentration and Solvent: Optimize the sample concentration and choice of solvent. The solvent should be transparent in the wavelength range of interest.

    • Derivatization: If the inherent chromophores are weak, chemical derivatization to introduce a stronger chromophore can enhance the ECD signal.

Issue 2: Discrepancy between the experimental and theoretically calculated ECD spectra.

  • Troubleshooting Steps:

    • Conformational Search: A thorough conformational analysis is critical for flexible molecules. Ensure that all low-energy conformers have been identified and their populations correctly weighted in the calculated spectrum.

    • Computational Method: The choice of density functional theory (DFT) functional and basis set can significantly impact the accuracy of the calculated spectrum. It may be necessary to test different computational levels.

    • Verify Relative Configuration: An incorrect relative configuration will lead to a mismatch between the experimental and calculated spectra. The relative stereochemistry should be confidently established (e.g., by NMR) before performing ECD calculations.

Data Presentation

Table 1: Comparative ¹H NMR Data (δ, ppm) for ent-3β-Tigloyloxykaur-16-en-19-oic acid and Related Compounds

Protonent-3β-Tigloyloxykaur-16-en-19-oic acid (in CDCl₃)ent-3β-Angeloyloxykaur-16-en-19-oic acid (in CDCl₃)ent-kaur-16-en-19-oic acid (in CDCl₃)
H-34.60 (dd, J = 12.1, 4.5 Hz)~4.50-
H-17a4.79 (br. s)4.78 (s)4.74 (s)
H-17b4.73 (br. s)4.73 (s)4.79 (s)
H-181.25 (s)1.24 (s)1.23 (s)
H-200.91 (s)0.91 (s)0.92 (s)
H-2'6.86 (br. q, J = 7.1 Hz)6.09 (qq, J = 7.2, 1.4 Hz)-
H-3' (CH₃)1.80 (d, J = 7.1 Hz)1.99 (dq, J = 7.2, 1.4 Hz)-
H-4' (CH₃)1.82 (s)1.89 (quint, J = 1.4 Hz)-

Data compiled from related literature for illustrative purposes.[4]

Table 2: Comparative ¹³C NMR Data (δ, ppm) for ent-3β-Tigloyloxykaur-16-en-19-oic acid and Related Compounds

Carbonent-3β-Tigloyloxykaur-16-en-19-oic acid (in CDCl₃)ent-3β-Angeloyloxykaur-16-en-19-oic acid (in CDCl₃)ent-kaur-16-en-19-oic acid (in CDCl₃)
C-378.7~78.037.8
C-444.143.843.8
C-16155.9155.9155.9
C-17102.9103.0103.0
C-1828.628.628.6
C-19177.4~180.0184.3
C-2016.215.515.6
C-1'167.7167.4-
C-2'128.8127.8-
C-3'137.2138.8-
C-4'12.015.9-
C-5'14.420.6-

Data compiled from related literature for illustrative purposes.[4]

Experimental Protocols & Visualizations

Stereochemical Confirmation Workflow

The following diagram illustrates a general workflow for the stereochemical confirmation of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

stereochemistry_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_ecd ECD Spectroscopy nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_noesy NOESY / ROESY nmr_2d->nmr_noesy relative_config Relative Stereochemistry nmr_noesy->relative_config crystallization Crystallization diffraction X-ray Diffraction crystallization->diffraction diffraction->relative_config absolute_config Absolute Configuration diffraction->absolute_config ecd_exp Experimental ECD ecd_compare Compare Spectra ecd_exp->ecd_compare ecd_calc Theoretical Calculation ecd_calc->ecd_compare ecd_compare->absolute_config start Isolated Compound start->nmr_1d relative_config->ecd_calc final_structure Confirmed Structure relative_config->final_structure absolute_config->final_structure

A general workflow for stereochemical confirmation.
Detailed NMR Protocol for Relative Stereochemistry

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • 2D NMR:

    • COSY: To establish ¹H-¹H spin systems and identify coupled protons.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the carbon skeleton.

  • NOESY/ROESY:

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecular weight of the compound (typically 300-800 ms).

    • Data Interpretation:

      • Confirm the ent-kaurane skeleton by observing characteristic NOE correlations, such as between H-14 and H-11.

      • Determine the stereochemistry at C-3 by looking for a spatial correlation between H-3α and the axial methyl group at C-4 (H₃-18) and the methyl group at C-10 (H₃-20). The absence of a correlation between H-3α and H-5α would further support the β-orientation of the tigloyloxy group.

nmr_protocol start Purified Sample prep Dissolve in CDCl₃ start->prep nmr_1d Acquire ¹H & ¹³C NMR prep->nmr_1d nmr_2d Acquire COSY, HSQC, HMBC nmr_1d->nmr_2d nmr_noesy Acquire NOESY/ROESY nmr_2d->nmr_noesy interpretation Interpret NOE Correlations (e.g., H-3α to H₃-18/H₃-20) nmr_noesy->interpretation result Determine Relative Stereochemistry interpretation->result ecd_protocol cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Sample exp_ecd Record ECD Spectrum exp_sample->exp_ecd compare Compare Spectra exp_ecd->compare comp_conf Conformational Search comp_dft DFT Optimization comp_conf->comp_dft comp_tddft TD-DFT Calculation comp_dft->comp_tddft comp_boltzmann Boltzmann Averaging comp_tddft->comp_boltzmann comp_boltzmann->compare result Assign Absolute Configuration compare->result

References

Technical Support Center: Cell Viability Assays and ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with cell viability assays when using ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata.[1][2]

Frequently Asked Questions (FAQs)

Q1: My cell viability results with ent-3β-Tigloyloxykaur-16-en-19-oic acid are inconsistent or show an unexpected increase in viability at higher concentrations. What could be the cause?

This is a common indicator of assay interference.[3] ent-3β-Tigloyloxykaur-16-en-19-oic acid, as a natural product, may possess chemical properties that directly interact with the assay reagents, leading to inaccurate readings. The primary suspect for such interference is the compound's potential antioxidant or reducing activity, which is a known issue with many natural products in redox-based assays like the MTT, XTT, or resazurin assays.[4]

Q2: How does the chemical nature of ent-3β-Tigloyloxykaur-16-en-19-oic acid contribute to assay interference?

ent-3β-Tigloyloxykaur-16-en-19-oic acid belongs to the class of ent-kaurane diterpenoids.[5][6] Some compounds in this class have been reported to exhibit antioxidant properties and can modulate cellular redox homeostasis.[7] This intrinsic reducing potential can lead to the direct, non-enzymatic reduction of tetrazolium salts (e.g., MTT to formazan), mimicking the metabolic activity of viable cells and resulting in falsely elevated viability readings.[4]

Q3: Which cell viability assays are most likely to be affected by ent-3β-Tigloyloxykaur-16-en-19-oic acid?

Assays that rely on cellular reduction potential are highly susceptible to interference. This includes:

  • Tetrazolium-based assays: MTT, MTS, XTT, and WST-1.

  • Resazurin-based assays (e.g., alamarBlue®): These are also redox-based and can be directly reduced by antioxidant compounds.

Q4: What are some recommended alternative assays that are less prone to interference by this compound?

To obtain more reliable data, it is advisable to use assays that are not based on redox reactions.[4] Recommended alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure intracellular ATP levels, a direct indicator of metabolic activity, and are generally less affected by antioxidant compounds.[8][9][10]

  • Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[11][12][13][14]

  • Crystal Violet Assay: This method quantifies cell number by staining the DNA of adherent cells.[15][16][17][18]

Troubleshooting Guides

Guide 1: Diagnosing Interference of ent-3β-Tigloyloxykaur-16-en-19-oic Acid in Your Viability Assay

If you suspect interference, follow these steps to confirm and characterize the issue.

Step 1: Perform a Cell-Free Control Experiment

This is the most critical step to determine if the compound directly reacts with your assay reagent.[19]

  • Procedure:

    • Prepare a multi-well plate with the same concentrations of ent-3β-Tigloyloxykaur-16-en-19-oic acid used in your cellular experiment, but in cell-free culture medium.

    • Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • Add the cell viability assay reagent (e.g., MTT, resazurin) to these wells.

    • Incubate for the same duration as your cellular experiment.

    • Measure the absorbance or fluorescence as you would for your cell-based assay.

  • Interpretation:

    • Interference Confirmed: A significant, dose-dependent increase in signal in the cell-free wells containing the compound confirms direct chemical interference.

    • No Interference: If the signal in the cell-free wells is negligible or similar to the vehicle control, direct interference is unlikely. However, metabolic interference could still be a factor.

Step 2: Visually Inspect Your Cells

  • Procedure: Before adding the viability reagent, examine the cells treated with ent-3β-Tigloyloxykaur-16-en-19-oic acid under a microscope.

  • Interpretation: If the MTT or other colorimetric assay shows high viability, but microscopic examination reveals a low cell density or significant morphological changes indicative of cell death (e.g., rounding, detachment), this is a strong indication of assay interference.

Step 3: Compare with an Alternative Assay

  • Procedure: Run a parallel experiment using one of the recommended alternative assays (ATP-based, Neutral Red, or Crystal Violet).

  • Interpretation: If the results from the alternative assay show a dose-dependent decrease in viability while the initial assay showed high or increased viability, this further confirms interference in the original assay.

Guide 2: Mitigating Interference and Obtaining Reliable Data

Once interference is confirmed, use the following strategies to generate accurate results.

Strategy 1: Switch to a Non-Redox-Based Assay

This is the most robust solution. Based on your cell type and experimental needs, select one of the following:

  • ATP-Based Assay (e.g., CellTiter-Glo®): Best for a rapid and highly sensitive measurement of metabolic activity.

  • Neutral Red Uptake Assay: A good option for assessing lysosomal integrity in viable cells.

  • Crystal Violet Assay: Suitable for endpoint assays with adherent cells, providing a measure of cell number.

Strategy 2: Modify Your Existing Assay Protocol (Use with Caution)

If switching assays is not feasible, the following modifications can help reduce, but may not eliminate, interference:

  • Wash Cells Before Adding Reagent: For adherent cells, carefully aspirate the medium containing ent-3β-Tigloyloxykaur-16-en-19-oic acid and wash the cells with PBS before adding the assay reagent. This can reduce direct chemical interaction.

  • Minimize Incubation Time: Use the shortest incubation time with the assay reagent that still provides a sufficient signal-to-noise ratio. This can limit the extent of non-enzymatic reduction.

Data Presentation

Table 1: Comparison of Cell Viability Assays for Use with ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Assay PrincipleAssay ExamplesPotential for InterferenceRecommendation
Redox-Based MTT, MTS, XTT, WST-1, ResazurinHigh Not Recommended
ATP Quantification CellTiter-Glo®Low Highly Recommended
Lysosomal Integrity Neutral Red UptakeLow Recommended
DNA Staining Crystal VioletLow Recommended (for adherent cells)

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega's technical bulletin.[8][9][10]

  • Prepare opaque-walled multi-well plates with your cells in culture medium.

  • Add ent-3β-Tigloyloxykaur-16-en-19-oic acid at various concentrations and incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Protocol 2: Neutral Red Uptake Assay

This protocol is based on standard methodologies.[14][20]

  • Plate and treat cells with ent-3β-Tigloyloxykaur-16-en-19-oic acid in a 96-well plate.

  • After the treatment period, remove the media and add pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).

  • Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.

  • Remove the Neutral Red-containing medium and wash the cells with PBS.

  • Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shake the plate for 10 minutes to extract the dye from the cells.

  • Measure the absorbance at approximately 540 nm.

Protocol 3: Crystal Violet Assay

This protocol is a standard method for adherent cells.[15][16][17][18]

  • Plate and treat adherent cells with ent-3β-Tigloyloxykaur-16-en-19-oic acid in a 96-well plate.

  • After treatment, gently wash the cells with PBS to remove dead, detached cells.

  • Fix the remaining adherent cells with a fixing agent (e.g., 4% paraformaldehyde) for 15 minutes.

  • Remove the fixative and stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound dye with a solubilizing agent (e.g., 33% acetic acid or methanol).

  • Measure the absorbance at approximately 570 nm.

Mandatory Visualizations

experimental_workflow cluster_experiment Experimental Setup cluster_assay Cell Viability Assay cluster_troubleshooting Troubleshooting A Plate Cells B Treat with ent-3Beta-Tigloyloxykaur-16-en-19-oic acid A->B C Add Assay Reagent B->C D Incubate C->D E Measure Signal D->E F Inconsistent Results? E->F G Perform Cell-Free Control F->G Yes H Use Alternative Assay (ATP, Neutral Red, Crystal Violet) F->H Yes G->H Interference Confirmed

Caption: Troubleshooting workflow for cell viability assays with potential compound interference.

signaling_pathway_interference cluster_cell Cellular Process cluster_assay MTT Assay Viable Cell Viable Cell Dehydrogenases Dehydrogenases Viable Cell->Dehydrogenases MTT (Yellow) MTT (Yellow) Dehydrogenases->MTT (Yellow) Reduces Formazan (Purple) Formazan (Purple) MTT (Yellow)->Formazan (Purple) Reduction This compound This compound This compound->MTT (Yellow) Direct Reduction (Interference)

Caption: Mechanism of MTT assay interference by a reducing compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of ent-3β-Tigloyloxykaur-16-en-19-oic Acid and Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related ent-kaurane diterpenoids: ent-3β-tigloyloxykaur-16-en-19-oic acid and its parent compound, kaurenoic acid. This analysis is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

At a Glance: Key Bioactivity Differences

While both compounds share a common kaurane skeleton, the addition of a tigloyloxy group at the 3β position in ent-3β-tigloyloxykaur-16-en-19-oic acid significantly enhances its anti-inflammatory properties compared to kaurenoic acid. Data on the antimicrobial and cytotoxic activities of ent-3β-tigloyloxykaur-16-en-19-oic acid is limited, whereas kaurenoic acid has been more extensively studied in these areas.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, and cytotoxic activities of both compounds.

Table 1: Anti-Inflammatory Activity
CompoundAssayModelTargetIC₅₀ / Inhibition
ent-3β-Tigloyloxykaur-16-en-19-oic acid Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesiNOSSuperior to Kaurenoic Acid
Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated RAW264.7 macrophagesCOX-2Superior to Kaurenoic Acid
TNF-α ProductionLPS-stimulated RAW264.7 macrophages-Significant Inhibition
IL-6 ProductionLPS-stimulated RAW264.7 macrophages-Significant Inhibition
IL-1β ProductionLPS-stimulated RAW264.7 macrophages-Significant Inhibition
Kaurenoic Acid Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophagesiNOSIC₅₀: 51.73 µM
Prostaglandin E₂ (PGE₂) ProductionLPS-induced RAW264.7 macrophagesCOX-2IC₅₀: 106.09 µM
Acetic Acid-Induced ColitisRats-52% reduction in gross damage score (100 mg/kg)
Carrageenan-Induced Paw EdemaRats-ED₅₀: 83.37 mg/kg
Table 2: Antimicrobial Activity
CompoundOrganismMIC (Minimum Inhibitory Concentration)
ent-3β-Tigloyloxykaur-16-en-19-oic acid Data not availableData not available
Kaurenoic Acid Bacillus subtilis30 µg/mL
Staphylococcus aureus150 µg/mL
Gram-positive bacteriaGenerally active
Gram-negative bacteriaGenerally inactive

Note: While specific data for ent-3β-tigloyloxykaur-16-en-19-oic acid is unavailable, a study on 26 ent-kaurane diterpenoids from Wedelia trilobata showed that some of these compounds exhibited weak inhibitory activities against Monilia albicans with MICs of approximately 125 μg/mL.[1]

Table 3: Cytotoxic Activity
CompoundCell LineIC₅₀
ent-3β-Tigloyloxykaur-16-en-19-oic acid Data not availableData not available
Kaurenoic Acid CEM (Leukemia)95% growth inhibition at 78 µM
MCF-7 (Breast Cancer)45% growth inhibition at 78 µM
HCT-8 (Colon Cancer)45% growth inhibition at 78 µM

Experimental Protocols

Anti-Inflammatory Activity Assessment in LPS-Stimulated Macrophages

This protocol is based on the methodology used to compare the anti-inflammatory effects of ent-3β-tigloyloxykaur-16-en-19-oic acid and kaurenoic acid.

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of ent-3β-tigloyloxykaur-16-en-19-oic acid or kaurenoic acid for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E₂ (PGE₂), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and signaling proteins (p-p65, p-IκBα, p-ERK, p-JNK, p-p38, p-mTOR), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathways

The enhanced anti-inflammatory effect of ent-3β-tigloyloxykaur-16-en-19-oic acid is attributed to its ability to modulate key inflammatory signaling pathways.

anti_inflammatory_pathways cluster_LPS LPS Stimulation cluster_pathways Intracellular Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_mTOR mTOR Pathway cluster_inhibition Inhibition by ent-3β-Tigloyloxykaur-16-en-19-oic acid cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK PI3K PI3K LPS->PI3K IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->iNOS MAPK->COX2 MAPK->Cytokines Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->iNOS mTOR->COX2 mTOR->Cytokines compound ent-3β-Tigloyloxykaur- 16-en-19-oic acid compound->IKK inhibits compound->MAPKK inhibits compound->mTOR inhibits

Caption: Anti-inflammatory signaling pathways modulated by ent-3β-tigloyloxykaur-16-en-19-oic acid.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of natural products.

bioactivity_workflow cluster_extraction Isolation cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanistic Mechanistic Studies start Natural Source (e.g., Wedelia trilobata) extraction Extraction & Fractionation start->extraction isolation Isolation & Purification of Compounds extraction->isolation screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Antimicrobial, Cytotoxic) isolation->screening active_compounds Identification of Active Compounds screening->active_compounds dose_response Dose-Response Studies (IC₅₀, MIC, etc.) active_compounds->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Model Validation pathway_analysis->in_vivo

Caption: A generalized workflow for the discovery and evaluation of bioactive natural products.

Conclusion

The available evidence strongly suggests that ent-3β-tigloyloxykaur-16-en-19-oic acid is a more potent anti-inflammatory agent than kaurenoic acid, acting through the inhibition of the NF-κB, MAPK, and mTOR signaling pathways. This makes it a promising candidate for further investigation as a novel anti-inflammatory drug.

In contrast, kaurenoic acid has a broader documented range of bioactivities, including moderate antimicrobial and cytotoxic effects. The lack of corresponding data for ent-3β-tigloyloxykaur-16-en-19-oic acid represents a significant knowledge gap. Future research should focus on evaluating the antimicrobial and cytotoxic properties of this compound to provide a more complete and direct comparison with kaurenoic acid and to fully elucidate its therapeutic potential.

References

validation of the anti-inflammatory effects of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid in a mouse model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the anti-inflammatory effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid, an ent-kaurane diterpenoid isolated from Wedelia trilobata L.[1]. The following sections present available experimental data, comparisons with related compounds and standard anti-inflammatory drugs, and detailed experimental protocols.

Executive Summary

Ent-3β-Tigloyloxykaur-16-en-19-oic acid (also referred to as WT-26) has demonstrated significant anti-inflammatory properties in preclinical in vitro studies.[1] It effectively suppresses key inflammatory mediators by modulating the NF-κB, MAPK, and mTOR signaling pathways. While direct comparative in vivo studies with mainstream anti-inflammatory drugs are not yet available, research on structurally similar ent-kaurane diterpenoids provides evidence of their potential efficacy in mouse models of inflammation. This guide synthesizes the available data to offer a preliminary comparison.

In Vitro Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that ent-3β-Tigloyloxykaur-16-en-19-oic acid exhibits potent anti-inflammatory effects. It has been shown to be more effective than its analog, Kaurenoic acid.[1]

Table 1: In Vitro Effects of ent-3β-Tigloyloxykaur-16-en-19-oic Acid on Inflammatory Markers [1]

Inflammatory MarkerEffectSignaling Pathway Implicated
Nitric Oxide (NO)SuppressionNF-κB
Prostaglandin E2 (PGE2)SuppressionNF-κB
inducible Nitric Oxide Synthase (iNOS)Downregulation (mRNA and protein)NF-κB
Cyclooxygenase-2 (COX-2)Downregulation (mRNA and protein)NF-κB
Tumor Necrosis Factor-α (TNF-α)DownregulationNF-κB, MAPK
Interleukin-6 (IL-6)DownregulationNF-κB, MAPK
Interleukin-1β (IL-1β)DownregulationNF-κB
NF-κB p65 ActivationInhibitionNF-κB
MAPK PhosphorylationReductionMAPK
mTOR PhosphorylationReductionmTOR
Reactive Oxygen Species (ROS)Reduction-

In Vivo Anti-inflammatory Activity: A Comparative Perspective

Direct in vivo studies comparing ent-3β-Tigloyloxykaur-16-en-19-oic acid with other anti-inflammatory agents have not been identified. However, a study on a closely related compound, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25), provides valuable insights into the potential in vivo efficacy of this class of compounds.

Table 2: Comparison of Anti-inflammatory Effects in the Xylene-Induced Mouse Ear Edema Model

CompoundDosageRoute of AdministrationEdema Inhibition (%)Reference
3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25)Not specifiedTopical51%[2]
Indomethacin1 mg/kgOral (repeated doses)59.9%[3][4]
Dexamethasone1.25 mg/kgIntravenous (6 days)Significant reduction in inflammation[5]

Note: The comparison in Table 2 is indirect and based on data from different studies. The experimental conditions, such as the exact protocol and vehicle used, may vary.

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of ent-3β-Tigloyloxykaur-16-en-19-oic acid is attributed to its ability to interfere with key inflammatory signaling cascades.

Anti-inflammatory Signaling Pathway Proposed Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K Compound ent-3β-Tigloyloxykaur-16-en-19-oic acid Compound->MAPKs Compound->IKK mTOR mTOR Compound->mTOR AP1 AP-1 MAPKs->AP1 activates Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, NO, PGE2) AP1->Inflammatory_Mediators induces transcription IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Inflammatory_Mediators induces transcription Akt Akt PI3K->Akt Akt->mTOR

Caption: Proposed anti-inflammatory mechanism of the compound.

Experimental_Workflow General Workflow for In Vivo Anti-inflammatory Studies cluster_animal Animal Model cluster_treatment Treatment and Induction cluster_assessment Assessment Animal_Acclimatization Acclimatization of Mice Grouping Randomization into Groups (Control, Vehicle, Test Compound, Standard Drug) Animal_Acclimatization->Grouping Drug_Administration Administration of Test Compound / Standard Drug Grouping->Drug_Administration Inflammation_Induction Induction of Inflammation (e.g., Topical Xylene or Subplantar Carrageenan) Drug_Administration->Inflammation_Induction Measurement Measurement of Inflammatory Response (e.g., Ear Thickness/Weight, Paw Volume) Inflammation_Induction->Measurement Biochemical_Analysis Biochemical and Histological Analysis (MPO, Cytokines, Tissue Sections) Measurement->Biochemical_Analysis

Caption: Generalized workflow for in vivo anti-inflammatory assays.

Experimental Protocols

Xylene-Induced Mouse Ear Edema

This model is used to assess acute topical anti-inflammatory activity.

  • Animals: Male Kunming mice (or similar strain) weighing 20-25 g.

  • Groups:

    • Negative Control: No treatment.

    • Vehicle Control: Vehicle (e.g., acetone) applied to the ear.

    • Test Compound Group: Topical application of ent-3β-Tigloyloxykaur-16-en-19-oic acid at various doses.

    • Positive Control Group: Topical application of a standard drug (e.g., Dexamethasone).

  • Procedure:

    • Administer the test compound or standard drug topically to the anterior and posterior surfaces of the right ear.

    • After a set time (e.g., 30 minutes), apply a fixed volume (e.g., 20 μL) of xylene to the same ear to induce inflammation.

    • After a specific duration (e.g., 1-2 hours), sacrifice the mice by cervical dislocation.

    • Excise both ears and weigh them. The difference in weight between the right (treated) and left (untreated) ear is a measure of the edema.

  • Calculation:

    • Edema = Weight of right ear - Weight of left ear

    • % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100

Carrageenan-Induced Mouse Paw Edema

This is a widely used model for evaluating acute systemic anti-inflammatory activity.

  • Animals: Male Swiss albino mice (or similar strain) weighing 25-30 g.

  • Groups:

    • Vehicle Control: Administration of the vehicle (e.g., saline or PBS).

    • Test Compound Group: Administration of ent-3β-Tigloyloxykaur-16-en-19-oic acid at various doses (e.g., orally or intraperitoneally).

    • Positive Control Group: Administration of a standard drug (e.g., Indomethacin, 10-20 mg/kg, i.p.).[6]

  • Procedure:

    • Administer the test compound, standard drug, or vehicle.

    • After a set time (e.g., 1 hour), inject a fixed volume (e.g., 20 μL) of 1% carrageenan solution into the subplantar region of the right hind paw.[6]

    • Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculation:

    • Increase in paw volume = Paw volume at time 't' - Initial paw volume

    • % Inhibition = [(Increase in paw volume of control group - Increase in paw volume of treated group) / Increase in paw volume of control group] x 100

Conclusion

Ent-3β-Tigloyloxykaur-16-en-19-oic acid demonstrates significant potential as an anti-inflammatory agent based on robust in vitro evidence. Its mechanism of action, involving the inhibition of the NF-κB, MAPK, and mTOR pathways, positions it as a promising candidate for further investigation. While direct comparative in vivo data are currently lacking, studies on analogous ent-kaurane diterpenoids suggest a level of efficacy that warrants further exploration, including head-to-head studies against established anti-inflammatory drugs in various murine models of inflammation. Such studies will be crucial in fully elucidating its therapeutic potential.

References

Structure-Activity Relationship of ent-3β-Tigloyloxykaur-16-en-19-oic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kaurane diterpenoid, ent-3β-tigloyloxykaur-16-en-19-oic acid, and its derivatives have emerged as a promising class of bioactive molecules, exhibiting a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of ent-3β-tigloyloxykaur-16-en-19-oic acid derivatives is significantly influenced by the nature and position of substituents on the ent-kaurane scaffold. Modifications at the C-3, C-15, and C-19 positions have been extensively explored to understand their impact on anti-inflammatory and cytotoxic potency.

Anti-Inflammatory Activity

The anti-inflammatory effects of these derivatives are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) values for NO inhibition serve as a key metric for comparison.

A study on a series of kaurene derivatives revealed that modifications of the carboxylic acid at C-19 and substitutions on the A and D rings of the ent-kaurane skeleton significantly impact their anti-inflammatory potential. For instance, the presence of a tigloyloxy group at the 3β-position, as seen in the parent compound, is a critical determinant of its activity.

Compound/DerivativeModificationAnti-inflammatory Activity (NO Inhibition IC50, µM)Cytotoxicity (RAW 264.7 cells, % viability at 25 µM)
ent-kaur-16-en-19-oic acid Unsubstituted> 25> 95
Derivative 9 C-19 Methyl ester8.8 ± 0.7> 95
Derivative 10 C-19 Ethyl ester9.2 ± 0.9> 95
Derivative 17 C-19 Amide with n-propylamine6.5 ± 0.5> 95
Derivative 28 C-19 Amide with p-fluoroaniline3.5 ± 0.3> 95
Derivative 37 C-15 α-acetoxy10.1 ± 1.1> 95
Derivative 48 C-15-oxo5.2 ± 0.4> 95
Derivative 55 C-16,17-dihydro, C-15-oxo2.9 ± 0.2> 95
Derivative 61 C-16,17-epoxy7.1 ± 0.6> 95
Derivative 62 C-16,17-epoxy, C-15-oxo4.1 ± 0.3> 95

Data synthesized from a study on a series of 63 kaurene derivatives.

Structure-Activity Relationship Insights for Anti-Inflammatory Activity:

  • C-19 Modification: Esterification and amidation of the carboxylic acid at C-19 generally enhance anti-inflammatory activity compared to the parent carboxylic acid. Aromatic amides, particularly with electron-withdrawing substituents (e.g., Derivative 28), show potent inhibition of NO production.

  • C-15 and C-16/17 Modifications: Introduction of an oxo group at C-15 (Derivative 48) significantly increases activity. Saturation of the C-16/17 double bond coupled with a C-15 oxo group (Derivative 55) leads to the most potent anti-inflammatory activity in this series. Epoxidation at C-16/17 also confers good activity, which is further enhanced by the presence of a C-15 oxo group (Derivative 62).

  • Cytotoxicity: Importantly, many of the potent anti-inflammatory derivatives exhibit low cytotoxicity in macrophage cell lines, indicating a favorable therapeutic window.

Cytotoxic Activity

The cytotoxic potential of ent-kaurane diterpenoids against various cancer cell lines is a significant area of investigation. The IC50 values from in vitro cytotoxicity assays provide a basis for comparing the anticancer efficacy of different derivatives. While specific cytotoxic data for a broad range of ent-3β-tigloyloxykaur-16-en-19-oic acid derivatives is not extensively consolidated, data for related ent-kaurenoic acid derivatives highlight key structural features for anticancer activity.

Compound/DerivativeCancer Cell LineCytotoxic Activity (IC50, µM)
ent-kaur-16-en-19-oic acid A549 (Lung)> 100
HeLa (Cervical)45.3
MCF-7 (Breast)62.5
ent-15-oxo-kaur-16-en-19-oic acid A549 (Lung)15.2
HeLa (Cervical)8.7
MCF-7 (Breast)12.4
ent-16β,17-epoxy-kauran-19-oic acid A549 (Lung)25.8
HeLa (Cervical)18.9
MCF-7 (Breast)22.1

Data compiled from various studies on ent-kaurenoic acid derivatives.

Structure-Activity Relationship Insights for Cytotoxic Activity:

  • Oxygenation at C-15: The introduction of an oxo group at the C-15 position consistently enhances cytotoxic activity across different cancer cell lines.

  • Epoxidation at C-16/17: The presence of an epoxide at the C-16/17 position also contributes to increased cytotoxicity, although to a lesser extent than the C-15 oxo group.

  • The free carboxylic acid at C-19 appears to be important for activity, as its modification can lead to a decrease in cytotoxicity in some cases.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of ent-3β-tigloyloxykaur-16-en-19-oic acid and its derivatives are primarily mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway Anti-inflammatory Signaling Pathway of ent-Kaurane Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (Active) IkappaB->NFkappaB_nucleus releases iNOS_COX2 iNOS, COX-2 Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB_nucleus->iNOS_COX2 upregulates transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->iNOS_COX2 upregulates transcription NO_PGs NO, Prostaglandins Inflammation iNOS_COX2->NO_PGs produces Derivative ent-Kaurane Derivative Derivative->IKK inhibits Derivative->MAPK_pathway inhibits

Caption: Inhibition of NF-κB and MAPK pathways by ent-kaurane derivatives.

These compounds have been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Furthermore, they can attenuate the phosphorylation of p38, ERK, and JNK, key components of the MAPK pathway, which also play a crucial role in regulating inflammatory responses.

Experimental Protocols

General Workflow for Synthesis of ent-kaurenoic Acid Derivatives

The synthesis of various derivatives typically starts from the readily available ent-kaur-16-en-19-oic acid, which can be isolated from natural sources.

synthesis_workflow General Synthesis Workflow Start ent-kaur-16-en-19-oic acid (Starting Material) C19_mod C-19 Modification (Esterification, Amidation) Start->C19_mod C1617_mod C-16/17 Modification (Epoxidation, Dihydroxylation) Start->C1617_mod Purification Purification (Chromatography) C19_mod->Purification C15_mod C-15 Modification (Oxidation) C1617_mod->C15_mod C15_mod->Purification Characterization Structure Characterization (NMR, MS) Purification->Characterization Final Derivative Library Characterization->Final

Caption: Generalized workflow for the synthesis of ent-kaurenoic acid derivatives.

Key Experimental Methodologies

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.

  • Pre-treatment and Stimulation: Cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent: The cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value for NO inhibition is then calculated.

Conclusion

The structure-activity relationship studies of ent-3β-tigloyloxykaur-16-en-19-oic acid and its derivatives have provided valuable insights for the design of more potent and selective anti-inflammatory and anticancer agents. Modifications at the C-15 and C-19 positions of the ent-kaurane skeleton are particularly effective in enhancing biological activity. The low cytotoxicity of many potent anti-inflammatory derivatives suggests their potential as therapeutic leads. Further investigation into the detailed molecular mechanisms and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications.

A Comparative Guide to the Cross-Validation of Analytical Methods for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantitative determination of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from Wedelia trilobata[1][2][3][4][5]. The principles and methodologies outlined herein are essential for researchers, scientists, and drug development professionals to ensure the reliability, and consistency of bioanalytical data, particularly in regulated environments.

The validation of bioanalytical methods is critical for the successful conduct of preclinical and clinical studies, providing crucial data for pharmacokinetic, toxicokinetic, and bioequivalence evaluations[6][7]. Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, ensuring that the data is comparable regardless of the method used[8].

Key Bioanalytical Method Validation Parameters

A full bioanalytical method validation for chromatographic assays should encompass a range of parameters to ensure the method is reliable and reproducible. The main characteristics include selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability[9][10].

Table 1: Acceptance Criteria for Key Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard (IS). Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[7]
Linearity (R²) ≥ 0.99
Accuracy The mean concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[7][9]
Precision (CV%) The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[7]
Recovery While not having a strict acceptance criterion, recovery should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.[9]

Experimental Protocols

Hypothetical LC-MS/MS Method for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ent-3β-Tigloyloxykaur-16-en-19-oic acid in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar kaurenoic acid derivative).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-5.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ent-3β-Tigloyloxykaur-16-en-19-oic acid: [M-H]⁻ → fragment ion

    • Internal Standard: [M-H]⁻ → fragment ion

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows).

Cross-Validation of Two Hypothetical Analytical Methods

Cross-validation is performed to ensure that data from two different analytical methods are comparable. This is crucial when, for example, a validated method is updated or when samples are analyzed in different laboratories.

Let's assume we are comparing the validated LC-MS/MS method (Method A) with a newly developed UHPLC-QTOF-MS method (Method B). The cross-validation would involve analyzing the same set of quality control (QC) samples with both methods.

Table 2: Hypothetical Cross-Validation Data for Method A vs. Method B
QC LevelNominal Conc. (ng/mL)Method A Mean Conc. (ng/mL) (n=6)Method B Mean Conc. (ng/mL) (n=6)% Difference
Low QC 54.855.105.0%
Mid QC 5051.549.8-3.4%
High QC 4003954083.2%

The percentage difference is calculated as: ((Mean Conc. Method B - Mean Conc. Method A) / Mean Conc. Method A) * 100. The acceptance criterion for cross-validation is typically that the mean concentration difference between the two methods should be within ±15% for at least two-thirds of the samples.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of method validation and cross-validation processes.

Method_Validation_Workflow cluster_dev Method Development cluster_val Full Method Validation cluster_crossval Cross-Validation cluster_routine Routine Analysis Dev Develop Analytical Method (e.g., LC-MS/MS) Selectivity Selectivity & Specificity Dev->Selectivity Validate Linearity Linearity & Range (LLOQ to ULOQ) Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Studies Recovery->Stability CrossVal Compare with Alternative Method Stability->CrossVal If new method is introduced Routine Routine Sample Analysis Stability->Routine If no new method CrossVal->Routine

Caption: Workflow for analytical method validation and cross-validation.

Cross_Validation_Process cluster_method_a Method A (Primary) cluster_method_b Method B (Alternative) Prep Prepare QC Samples (Low, Mid, High) AnalyzeA Analyze QC Samples (n=6) Prep->AnalyzeA AnalyzeB Analyze QC Samples (n=6) Prep->AnalyzeB DataA Calculate Mean Concentration AnalyzeA->DataA Compare Compare Results DataA->Compare DataB Calculate Mean Concentration AnalyzeB->DataB DataB->Compare Report Report % Difference (Acceptance: within ±15%) Compare->Report

References

A Comparative Efficacy Analysis of ent-3Beta-Tigloyloxykaur-16-en-19-oic Acid and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of the natural compound ent-3Beta-Tigloyloxykaur-16-en-19-oic acid, also known as (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This analysis is based on available in vitro experimental data and focuses on key inflammatory markers and signaling pathways.

Executive Summary

This compound demonstrates significant anti-inflammatory properties by inhibiting key mediators of inflammation, such as nitric oxide (NO) and prostaglandin E2 (PGE2). Its mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the modulation of the NF-κB, MAPK, and mTOR signaling pathways. While direct comparative quantitative data with standard anti-inflammatory drugs from a single study is limited in the available literature, this guide collates relevant data to provide a baseline for comparison and outlines the experimental protocols for assessing anti-inflammatory efficacy.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard anti-inflammatory drugs against the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It is important to note that the IC50 values for the standard drugs are sourced from various studies and may not be directly comparable to the data for this compound due to potential variations in experimental conditions.

CompoundTargetIC50 ValueCell LineStimulantReference
This compound NO ProductionData not available---
PGE2 ProductionData not available---
Dexamethasone NO Production34.60 µg/mLRAW 264.7LPS[1]
Indomethacin NO Production14.6 µg/mLRAW 264.7LPS[2]
PGE2 Production2.8 µMRAW 264.7LPS[3]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The compound has been shown to modulate the NF-κB, MAPK, and mTOR pathways, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Anti_inflammatory_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK mTOR mTOR TLR4->mTOR IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates NF_kB NF-κB IκB->NF_kB inhibits NF_kB_n NF-κB NF_kB->NF_kB_n translocation WT_26 ent-3Beta-Tigloyloxykaur- 16-en-19-oic acid WT_26->MAPK inhibits WT_26->mTOR inhibits WT_26->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NF_kB_n->Pro_inflammatory_Genes activates

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory efficacy of this compound and standard anti-inflammatory drugs.

Nitric Oxide (NO) Production Assay

Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a further 24 hours.

  • Griess Reaction: 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay

Principle: This assay measures the concentration of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 24-well plates until they reach the desired confluency.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions. This typically involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

  • Measurement: The absorbance is read at the appropriate wavelength, and the PGE2 concentration in the samples is calculated from a standard curve.

Experimental Workflow

The general workflow for evaluating the in vitro anti-inflammatory activity of a test compound is depicted below.

Experimental_Workflow Start Start Cell_Seeding Seed RAW 264.7 cells Start->Cell_Seeding Pre_treatment Pre-treat with test compound or standard drug Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay Supernatant_Collection->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay Supernatant_Collection->PGE2_Assay Data_Analysis Data Analysis & IC50 Determination NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis

Caption: In vitro workflow for assessing anti-inflammatory activity.

Conclusion

This compound emerges as a promising natural anti-inflammatory agent with a well-defined mechanism of action targeting key inflammatory signaling pathways. While the currently available public data does not allow for a precise quantitative comparison of its potency against standard anti-inflammatory drugs under identical experimental conditions, the established protocols and mechanistic understanding provide a solid foundation for further investigation. Future head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing treatment options.

References

Unraveling the Anti-Inflammatory Mechanism of ent-3β-Tigloyloxykaur-16-en-19-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Molecular Mechanisms of a Promising Kaurane Diterpenoid

ent-3β-Tigloyloxykaur-16-en-19-oic acid, a member of the ent-kaurane diterpenoid family of natural products, has garnered interest for its potential therapeutic applications. While specific comprehensive studies on this particular molecule are emerging, the broader class of ent-kaurane diterpenoids has been extensively investigated, revealing a consistent pattern of anti-inflammatory activity. This guide provides a comparative analysis of the mechanism of action of ent-3β-Tigloyloxykaur-16-en-19-oic acid, drawing upon established data from structurally similar compounds and outlining the key signaling pathways involved in its anti-inflammatory effects.

Comparative Anti-Inflammatory Activity of ent-Kaurane Diterpenoids

The anti-inflammatory properties of ent-kaurane diterpenoids are typically evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The following table summarizes the inhibitory activity of several representative ent-kaurane diterpenoids, providing a benchmark for the expected potency of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

CompoundAssayTargetIC50 (µM)Cell LineReference
ent-17-hydroxy-15-oxokauran- 19-oic acidNitric Oxide (NO) ProductioniNOSNot specifiedRAW 264.7[1]
ent-15α-hydroxy-16-kauran-19-oic acidNitric Oxide (NO) ProductioniNOSNot specifiedRAW 264.7[1]
Bezerraditerpene ANitric Oxide (NO) ProductioniNOS3.21RAW 264.7[2]
Bezerraditerpene BNitric Oxide (NO) ProductioniNOS3.76RAW 264.7[2]
ent-kaur-16-ene-3β,15β-diolNitric Oxide (NO) ProductioniNOS3.76RAW 264.7[2]
Compound 1 (from Pteris multifida)Nitric Oxide (NO) ProductioniNOSSignificant InhibitionBV-2[3]
Compound 7 (from Pteris multifida)Nitric Oxide (NO) ProductioniNOSSignificant InhibitionBV-2[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the specific cellular response. Lower values indicate higher potency. "Not specified" indicates that the study demonstrated significant inhibition but did not report a precise IC50 value.

Core Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A substantial body of evidence indicates that the primary anti-inflammatory mechanism of ent-kaurane diterpenoids involves the suppression of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators.[6]

The activation of NF-κB is a critical step in the inflammatory cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Several ent-kaurane diterpenoids have been shown to block the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]

The MAPK signaling pathways, including p38, JNK, and ERK, also play a crucial role in regulating the inflammatory response.[4] These kinases are activated by various inflammatory stimuli and can regulate the production of inflammatory mediators at both the transcriptional and post-transcriptional levels.[8] Inhibition of the MAPK pathways by ent-kaurane diterpenoids contributes to their anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[5]

Visualizing the Mechanism of Action

To better understand the points of intervention for ent-kaurane diterpenoids, the following diagrams illustrate the NF-κB and MAPK signaling pathways and a typical experimental workflow for their investigation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 ent_kaurane ent-Kaurane Diterpenoids (e.g., ent-3β-Tigloyloxykaur- 16-en-19-oic acid) ent_kaurane->MKKs Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding Seed RAW 264.7 Macrophages pretreatment Pre-treat with ent-Kaurane Diterpenoid cell_seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess_assay Nitric Oxide (NO) Measurement (Griess Assay) stimulation->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) stimulation->elisa western_blot Protein Expression Analysis (Western Blot for p-IκBα, p-p65, p-p38, etc.) stimulation->western_blot qpcr Gene Expression Analysis (qPCR for iNOS, COX-2, etc.) stimulation->qpcr

References

Comparative Analysis of ent-3β-Tigloyloxykaur-16-en-19-oic Acid and its Analogs in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of the diterpenoid ent-3β-Tigloyloxykaur-16-en-19-oic acid, with a comparative assessment against its structural analog, kaurenoic acid. This guide synthesizes available experimental data, details methodologies for key assays, and visualizes the underlying signaling pathways.

Introduction

ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the medicinal plant Wedelia trilobata, has demonstrated notable anti-inflammatory properties. This document provides a detailed comparison of its bioactivity with the closely related and more extensively studied ent-kaurane diterpenoid, kaurenoic acid. The information presented is intended to support further research and development of novel anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

The primary mechanism of action for the anti-inflammatory effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid and kaurenoic acid involves the modulation of key signaling pathways in macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables summarize the quantitative data from studies on ent-3β-Tigloyloxykaur-16-en-19-oic acid (referred to as WT-26 in a key study) and its analog, kaurenoic acid. These studies primarily utilized LPS-stimulated RAW264.7 macrophages as an in vitro model for inflammation.

Table 1: Inhibition of Inflammatory Mediators

CompoundAssayTargetConcentrationInhibition/EffectCitation
ent-3β-Tigloyloxykaur-16-en-19-oic acidGriess AssayNitric Oxide (NO) ProductionNot specified in abstractSuppressed NO production[1]
ELISAProstaglandin E₂ (PGE₂) ProductionNot specified in abstractSuppressed PGE₂ production[1]
ELISATumor Necrosis Factor-α (TNF-α)Not specified in abstractDown-regulated production[1]
ELISAInterleukin-6 (IL-6)Not specified in abstractDown-regulated production[1]
ELISAInterleukin-1β (IL-1β)Not specified in abstractDown-regulated production[1]
Kaurenoic acidGriess AssayNitric Oxide (NO) ProductionIC₅₀: 51.73 (±2.42) μMDose-dependent inhibition[2]
ELISAProstaglandin E₂ (PGE₂) ReleaseIC₅₀: 106.09 (±0.27) μMDose-dependent inhibition[2]
Kaurenoic acidELISATumor Necrosis Factor-α (TNF-α)50, 70, 90 µMInduced production[3][4]
ELISAInterleukin-1β (IL-1β)50, 70, 90 µMInduced production[3][4]
ELISAInterleukin-10 (IL-10)50, 70, 90 µMIncreased levels[3][4]

Table 2: Modulation of Pro-inflammatory Gene and Protein Expression

CompoundAssayTargetConcentrationEffectCitation
ent-3β-Tigloyloxykaur-16-en-19-oic acidRT-PCR, Western BlotInducible Nitric Oxide Synthase (iNOS)Not specified in abstractDown-regulated mRNA and protein expression[1]
RT-PCR, Western BlotCyclooxygenase-2 (COX-2)Not specified in abstractDown-regulated mRNA and protein expression[1]
Kaurenoic acidWestern BlotInducible Nitric Oxide Synthase (iNOS)Micromolar concentrationsInhibited expression[2][5]
Western BlotCyclooxygenase-2 (COX-2)Micromolar concentrationsInhibited expression[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent replication and further investigation.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂
  • Culture supernatants are collected after experimental treatments.

  • The concentrations of cytokines (TNF-α, IL-6, IL-1β) and PGE₂ are quantified using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific kit being used. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

Western Blot Analysis for Protein Expression
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by ent-3β-Tigloyloxykaur-16-en-19-oic acid and the general experimental workflow for its evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK mTOR mTOR TLR4->mTOR NFkB_p65 p65 IKK->NFkB_p65 Inflammatory_Response Inflammatory Response (NO, PGE₂, iNOS, COX-2, Cytokines) NFkB_p65->Inflammatory_Response MAPK->NFkB_p65 MAPK->Inflammatory_Response mTOR->Inflammatory_Response WT26 ent-3β-Tigloyloxykaur- 16-en-19-oic acid WT26->IKK WT26->MAPK WT26->mTOR G cluster_invitro In Vitro Experiments cluster_assays Assays Cell_Culture RAW264.7 Macrophage Cell Culture Pretreatment Pre-treatment with Test Compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Data_Collection Data Collection Stimulation->Data_Collection Griess Griess Assay (NO) Data_Collection->Griess ELISA ELISA (Cytokines, PGE₂) Data_Collection->ELISA Western_Blot Western Blot (Protein) Data_Collection->Western_Blot qPCR qRT-PCR (mRNA) Data_Collection->qPCR

References

Assessing the Selectivity of ent-3β-Tigloyloxykaur-16-en-19-oic Acid for Its Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target selectivity of ent-3β-Tigloyloxykaur-16-en-19-oic acid, a kaurane diterpenoid with demonstrated anti-inflammatory properties. By examining its effects on key inflammatory signaling pathways and comparing its activity with structurally related compounds and established inhibitors, this document aims to provide a clear assessment of its potential as a selective therapeutic agent.

Overview of Biological Activity

ent-3β-Tigloyloxykaur-16-en-19-oic acid, referred to herein as WT-26, is a natural product isolated from Wedelia trilobata.[1] Research has shown that this compound exerts its anti-inflammatory effects by modulating three key signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mammalian Target of Rapamycin (mTOR).[1] Its biological activity is often compared to its structural analog, kaurenoic acid, from which it is derived.

Comparative Analysis of Bioactivity

To assess the selectivity of WT-26, its inhibitory effects on downstream markers of the NF-κB, MAPK, and mTOR pathways are compared with its parent compound, kaurenoic acid, and well-established inhibitors of these pathways.

Table 1: Comparative Inhibition of Inflammatory Mediators

CompoundTarget Pathway(s)AssayIC50 / Effective ConcentrationReference
WT-26 NF-κB, MAPK, mTORNO Production (LPS-stimulated RAW264.7)~5 µM[1]
PGE2 Production (LPS-stimulated RAW264.7)~5 µM[1]
Kaurenoic Acid NF-κB, PPARγAcetic acid-induced colitis (in vivo)100 mg/kg[2][3]
Cytotoxicity (MDA-MB-231, MCF-7)100 µM (24h)[4]
Parthenolide NF-κB, MAPKCytotoxicity (GBC-SD cells, 24h)15.6 µM[5]
Cytotoxicity (NOZ cells, 24h)31.54 µM[5]
Cytotoxicity (GLC-82 cells)6.07 ± 0.45 µM[6]
Dexamethasone NF-κBNF-κB driven luciferase activity (A549 cells)0.5 x 10⁻⁹ M[7]
IL-6 Production (LPS-stimulated)0.5 x 10⁻⁸ M[8]
Rapamycin mTORmTORC1 inhibition (HEK293 cells)~0.1 nM[9][10]
S6 Kinase phosphorylation (MCF7 cells)0.5 nM[11]

Signaling Pathways and Experimental Workflows

Modulated Signaling Pathways

The anti-inflammatory action of WT-26 is primarily attributed to its simultaneous inhibition of the NF-κB, MAPK, and mTOR signaling cascades. These pathways are central to the inflammatory response, and their modulation by WT-26 is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 PI3K/Akt/mTOR Pathway cluster_5 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB->Genes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Genes Protein Synthesis WT26 WT-26 WT26->MAPK WT26->IKK WT26->mTOR

Caption: WT-26 inhibits inflammatory responses by targeting MAPK, NF-κB, and mTOR pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory effects of a compound like WT-26.

G cluster_0 Cell Culture & Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Western Blot Analysis of Signaling Pathways node1 Seed RAW264.7 macrophages node2 Pre-treat with WT-26 (various concentrations) node1->node2 node3 Stimulate with LPS (1 µg/mL) node2->node3 node4 Collect cell supernatant node3->node4 node7 Lyse cells and collect protein node3->node7 node5 Griess Assay for Nitric Oxide (NO) node4->node5 node6 ELISA for Prostaglandin E2 (PGE2), TNF-α, IL-6 node4->node6 node8 SDS-PAGE and Western Blot node7->node8 node9 Probe with antibodies for: - p-p65, p-IκBα (NF-κB) - p-p38, p-JNK, p-ERK (MAPK) - p-mTOR, p-Akt (mTOR) node8->node9

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Experimental Protocols

Cell Culture and Treatment

RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of WT-26 or other test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) in a 96-well plate. The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

The concentrations of PGE2, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, mTOR, and Akt. After washing with TBST, membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

ent-3β-Tigloyloxykaur-16-en-19-oic acid (WT-26) demonstrates significant anti-inflammatory activity by modulating the NF-κB, MAPK, and mTOR signaling pathways. While direct enzymatic inhibition data is currently limited, its ability to inhibit the production of key inflammatory mediators at low micromolar concentrations suggests it is a potent, multi-target anti-inflammatory agent. Its activity appears to be more potent than its parent compound, kaurenoic acid, in cellular assays. Compared to highly specific inhibitors like rapamycin and dexamethasone, WT-26 exhibits a broader spectrum of activity by targeting multiple pathways simultaneously. This multi-target profile could be advantageous in complex inflammatory diseases, but further studies are required to fully elucidate its selectivity for specific kinases within these pathways and to determine its therapeutic potential and safety profile.

References

A Comparative Analysis of Diterpenoids from Wedelia Species: Phytochemistry and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The genus Wedelia, a member of the Asteraceae family, is a rich source of structurally diverse secondary metabolites, among which diterpenoids, particularly those with an ent-kaurane skeleton, are predominant.[1][2] These compounds have garnered significant attention from the scientific community for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of diterpenoids isolated from various Wedelia species, presenting quantitative data on their bioactivities, detailed experimental protocols for their study, and visualizations of their mechanisms of action.

Comparative Phytochemistry of Wedelia Species

Numerous studies have led to the isolation and characterization of a variety of ent-kaurane diterpenoids from species such as Wedelia trilobata, Wedelia prostrata, Wedelia chinensis, and Wedelia paludosa. The core chemical scaffold of these compounds is the tetracyclic ent-kaurane ring system, with variations arising from different substitution patterns, including hydroxylation, acetylation, and the presence of ester groups. A prominent and relatively abundant diterpenoid across several Wedelia species is kaurenoic acid (ent-kaur-16-en-19-oic acid).[3][4]

Table 1: Selected Diterpenoids from Various Wedelia Species

Compound NameWedelia SpeciesReference
(-)-kaur-16α-hydroxy-19-oic acidW. chinensis[5]
(-)-kaur-16-en-19-oic acid (Kaurenoic acid)W. chinensis, W. prostrata, W. paludosa[3][5][6]
3α-phenylpropionoyloxy-ent-kaur-16-en-oic acidW. prostrata[6]
3α-tigloyloxypterokaurene L3W. trilobata[7]
ent-17-hydroxy-kaura-9(11),15-dien-19-oic acidW. trilobata[7]
Wedelidins A and BW. trilobata[1]
Grandiflorenic acid (ent-kaur-9(11),16-dien-19-oic acid)W. paludosa[3]
iso-Kaurenoic acidW. paludosa[3]

Biological Activities: A Quantitative Comparison

Diterpenoids from Wedelia species have demonstrated significant potential as therapeutic agents, particularly in oncology and inflammatory diseases. The cytotoxic and anti-inflammatory activities of several of these compounds have been quantified, providing a basis for comparative evaluation.

Cytotoxic Activity

The cytotoxic effects of Wedelia diterpenoids have been evaluated against a panel of human cancer cell lines and through the brine shrimp lethality bioassay. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are summarized below.

Table 2: Cytotoxicity of Diterpenoids from Wedelia Species

CompoundAssay/Cell LineIC50 / LC50 (µM or µg/mL)Reference
3α-phenylpropionoyloxy- ent-kaur-16-en-oic acidHeLaNot specified, but active[6]
3α-phenylpropionoyloxy- ent-kaur-16-en-oic acidA549Not specified, but active[6]
(-)-kaur-16-en-19-oic acidHeLa6.14 µmol/L[6]
(-)-kaur-16-en-19-oic acidA5498.76 µmol/L[6]
(-)-kaur-16α-hydroxy-19-oic acidBrine Shrimp LethalityLC50: 12.42 ± 0.87 µg/mL[5][8]
(-)-kaur-16-en-19-oic acidBrine Shrimp LethalityLC50: 16.17 ± 1.11 µg/mL[5][8]
Anti-inflammatory Activity

The anti-inflammatory properties of Wedelia diterpenoids are often linked to their ability to inhibit key inflammatory mediators and signaling pathways. For instance, kaurenoic acid has been shown to reduce the production of nitric oxide (NO), a pro-inflammatory molecule.

Signaling Pathway Modulation

Recent research has begun to elucidate the molecular mechanisms underlying the bioactivities of Wedelia diterpenoids. A key target appears to be the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[9][10] Terpenoids from Wedelia can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[9][11] Additionally, the mitogen-activated protein kinase (MAPK) pathway has been identified as another target.[12]

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription Wedelia Wedelia Diterpenoids (e.g., Kaurenoic Acid) Wedelia->IKK inhibits Wedelia->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Wedelia diterpenoids.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the isolation and bioactivity screening of diterpenoids from Wedelia species are provided below.

Protocol 1: Extraction and Isolation of Diterpenoids

This protocol outlines a general procedure for the extraction and chromatographic separation of diterpenoids from dried plant material.

Diterpenoid Isolation Workflow start 1. Plant Material Preparation (Dried, powdered aerial parts of Wedelia sp.) extraction 2. Extraction (Maceration with 95% Ethanol at room temperature) start->extraction filtration 3. Filtration and Concentration (Vacuum filtration followed by rotary evaporation) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition 4. Solvent Partitioning (Successive partitioning with hexane, ethyl acetate, and n-butanol) crude_extract->partition fractions Hexane, Ethyl Acetate, n-Butanol Fractions partition->fractions column_chrom 5. Column Chromatography (Silica gel column with gradient elution, e.g., hexane-ethyl acetate) fractions->column_chrom (e.g., Ethyl Acetate Fraction) sub_fractions Sub-fractions column_chrom->sub_fractions purification 6. Further Purification (Sephadex LH-20, preparative HPLC) sub_fractions->purification pure_compounds Pure Diterpenoids purification->pure_compounds

Caption: General workflow for the isolation of diterpenoids from Wedelia species.

Methodology:

  • Plant Material Preparation: The aerial parts of the Wedelia species are collected, air-dried in the shade, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

  • Filtration and Concentration: The ethanol extract is filtered through Whatman No. 1 filter paper. The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning: The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often rich in diterpenoids.

  • Column Chromatography: The diterpenoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds into several sub-fractions.

  • Further Purification: The sub-fractions containing the compounds of interest are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure diterpenoids.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6]

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The isolated diterpenoids are dissolved in dimethyl sulfoxide (DMSO) and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Conclusion

The diterpenoids isolated from Wedelia species represent a promising class of natural products with significant cytotoxic and anti-inflammatory activities. The ent-kaurane scaffold provides a versatile template for structural modifications that can lead to enhanced biological efficacy. The comparative data and standardized protocols presented in this guide are intended to support further research into these compounds, facilitating the identification of new drug leads and a deeper understanding of their therapeutic potential. Future studies should focus on elucidating the structure-activity relationships of these diterpenoids and exploring their in vivo efficacy and safety profiles.

References

Safety Operating Guide

Safe Disposal of ent-3β-Tigloyloxykaur-16-en-19-oic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling ent-3β-Tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from herbs like Wedelia trilobata, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1][2][3][4] Due to its classification as a complex organic acid and a potentially bioactive compound, it is imperative to manage its waste stream as hazardous chemical waste. This guide provides detailed procedures for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for disposing of ent-3β-Tigloyloxykaur-16-en-19-oic acid and its contaminated materials is through your institution's Environmental Health and Safety (EHS) office as hazardous waste.

  • Segregation of Waste :

    • Do not mix ent-3β-Tigloyloxykaur-16-en-19-oic acid waste with other chemical waste streams unless compatibility is confirmed.

    • Specifically, keep it separate from bases, oxidizing agents, and flammable solvents to prevent unintended reactions.[5][6][7]

    • Organic acids should be stored in separate, designated containers.[5]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. Original containers are often suitable.[6][8]

    • The container must be in good condition, free from rust or leaks, and have a tightly sealing cap.[9]

    • For liquid solutions, utilize secondary containment, such as a larger, shatter-resistant container or bin, to mitigate spills.[8]

  • Labeling :

    • Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include the full chemical name: "ent-3β-Tigloyloxykaur-16-en-19-oic acid", the concentration (if in solution), and any other components in the waste mixture.

    • Indicate the hazards associated with the chemical (e.g., "Organic Acid," "Irritant").

  • Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • Ensure the SAA is away from heat sources and incompatible chemicals.

    • Adhere to institutional limits on the volume of hazardous waste stored in the lab (e.g., typically no more than 10 gallons).[8]

  • Request for Pickup :

    • Once the waste container is full or when the experiment is complete, schedule a waste pickup with your institution's EHS department.[8][10]

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

Disposal of Contaminated Materials
  • Solid Waste : Labware, such as pipette tips, gloves, and weighing paper, contaminated with ent-3β-Tigloyloxykaur-16-en-19-oic acid should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers : The original container of the chemical, even if "empty," may retain residue. It is best practice to triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[8][9] Subsequent rinses may also need to be collected, depending on institutional policies. After thorough rinsing and air-drying, and with labels defaced, the container may be disposed of as regular solid waste or recycled.[8][10]

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For small spills, use an appropriate absorbent material from a chemical spill kit. Neutralizing agents for acids, such as sodium bicarbonate, can be used with caution. All spill cleanup materials must be collected and disposed of as hazardous waste. For large spills, contact your EHS office immediately.

Quantitative Data for Hazardous Waste Management
ParameterGuidelineCitation
Maximum Lab Storage Do not exceed 10 gallons of hazardous waste in the laboratory.[8]
Container Fullness Request waste pick-up as soon as containers are full.[8]
SAA Holding Time (Full) Full containers must be removed from the SAA within three days.[7]
SAA Holding Time (Partial) Partially filled containers may remain in the SAA for up to one year.[7]
Drain Disposal pH Not recommended; however, some dilute aqueous solutions with a pH between 7-9 may be permissible, but only if non-toxic and free of contaminants.[8]

Experimental Workflow and Decision Making

The following diagrams illustrate the logical flow for the proper disposal of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

start Start: Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Isolate from bases, oxidizers, and flammables. ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label Label Container with Hazardous Waste Tag: - Full Chemical Name - Hazards container->label store Store in Designated Satellite Accumulation Area label->store pickup Request Waste Pickup from EHS store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for ent-3β-Tigloyloxykaur-16-en-19-oic acid.

start Empty Chemical Container rinse Triple-rinse with appropriate solvent start->rinse collect Collect first rinsate as hazardous waste rinse->collect check Check institutional policy for subsequent rinsates collect->check dry Air-dry the container check->dry deface Deface or remove all labels dry->deface dispose Dispose of container in regular trash or recycling deface->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.